Product packaging for Metoxuron(Cat. No.:CAS No. 19937-59-8)

Metoxuron

Cat. No.: B1676524
CAS No.: 19937-59-8
M. Wt: 228.67 g/mol
InChI Key: DSRNRYQBBJQVCW-UHFFFAOYSA-N
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Description

Metoxuron is a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas that is urea in which one of the nitrogens is substituted by a 3-chloro-4-methoxyphenyl group while the other is substituted by two methyl groups. It is a plant growth regulator and a pre- and post-emergence herbicide used for the control of grasses and broad-leaved weeds in carrots and cereals (e.g. wheat, barley and rye). It has a role as an agrochemical, an environmental contaminant, a herbicide, a xenobiotic, a photosystem-II inhibitor and a plant growth regulator. It is a 3-(3,4-substituted-phenyl)-1,1-dimethylurea, a monomethoxybenzene and a member of monochlorobenzenes.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2O2 B1676524 Metoxuron CAS No. 19937-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNRYQBBJQVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042158
Record name Metoxuron
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19937-59-8
Record name Metoxuron
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Record name Metoxuron [BSI:ISO]
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Record name Metoxuron
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Record name Metoxuron
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Record name METOXURON
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Foundational & Exploratory

Metoxuron Degradation in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron, a phenylurea herbicide, has been utilized in agriculture for the control of broadleaf weeds. Understanding its fate and degradation pathway in the soil environment is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the microbial degradation of this compound in soil, detailing the metabolic pathways, key microorganisms and enzymes involved, degradation kinetics, and the experimental protocols used for its study. While specific data for this compound is limited in publicly available literature, this guide synthesizes direct evidence where available and draws parallels from closely related phenylurea herbicides to provide a comprehensive understanding of its environmental transformation.

This compound Degradation Pathway

The degradation of this compound in soil is primarily a biological process mediated by a diverse range of soil microorganisms. The pathway involves a series of enzymatic reactions that transform the parent molecule into less complex and typically less toxic substances. The two primary initial transformation steps are N-demethylation and hydrolysis of the urea bridge . These steps can occur sequentially or in parallel, leading to a cascade of intermediate metabolites that are further broken down.

1. N-Demethylation: This process involves the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. This reaction is catalyzed by monooxygenase enzymes. The initial N-demethylation of this compound results in the formation of monomethyl-metoxuron (N'-(3-chloro-4-methoxyphenyl)-N-methylurea) . Subsequent demethylation leads to the formation of demethyl-metoxuron (N'-(3-chloro-4-methoxyphenyl)urea) .

2. Hydrolysis of the Urea Bridge: A key step in the detoxification of phenylurea herbicides is the cleavage of the urea bridge. This reaction is catalyzed by hydrolase enzymes, specifically phenylurea hydrolases . This cleavage can occur on the parent this compound molecule or on its demethylated metabolites. Hydrolysis of this compound directly yields 3-chloro-4-methoxyaniline and dimethylamine. If hydrolysis occurs after demethylation, the corresponding aniline and methylamine or ammonia are formed.

3. Degradation of 3-chloro-4-methoxyaniline: The resulting aniline metabolite, 3-chloro-4-methoxyaniline, is further degraded by soil microorganisms. This process typically involves the cleavage of the aromatic ring, a critical step in the complete mineralization of the herbicide. Ring cleavage is an oxidative process catalyzed by dioxygenase enzymes, leading to the formation of aliphatic compounds that can then enter central metabolic pathways.

Key Microorganisms and Enzymes:

Several microbial genera have been identified as capable of degrading phenylurea herbicides and are likely involved in this compound degradation:

  • Arthrobacter species: Notably, Arthrobacter globiformis has been shown to degrade a range of phenylurea herbicides through the hydrolysis of the urea carbonyl group[1][2][3]. The gene responsible for this, puhA (phenylurea hydrolase A), has been identified[1][4].

  • Pseudomonas species: Strains of Pseudomonas, such as Pseudomonas fluorescens, have been implicated in the degradation of sulfonylurea and phenylurea herbicides, often through co-metabolism.

  • Fungi: Various soil fungi, including species of Aspergillus, Penicillium, Trichoderma, and Mucor, have demonstrated the ability to degrade phenylurea and sulfonylurea herbicides. Fungal degradation pathways can sometimes differ from bacterial pathways, potentially leading to different metabolites.

The primary enzymes involved in the initial stages of this compound degradation are:

  • Monooxygenases: Responsible for the initial N-demethylation steps.

  • Phenylurea Hydrolases (e.g., PuhA, PuhB, HylA, LibA): These enzymes catalyze the hydrolytic cleavage of the urea bridge, a crucial detoxification step.

  • Dioxygenases: Involved in the subsequent cleavage of the aromatic ring of the aniline metabolites.

Quantitative Data on Phenylurea Herbicide Degradation

Quantitative data on the degradation kinetics of this compound in soil is not extensively available in the reviewed literature. However, data from studies on structurally similar phenylurea and sulfonylurea herbicides can provide an indication of its persistence. The degradation of these herbicides typically follows first-order kinetics.

HerbicideSoil TypeHalf-life (t½) in daysConditionsReference
Metsulfuron-methylOil palm plantation soil6.3 - 7.9Field conditions
Metsulfuron-methylVarious Argentinean soils>3 - 15Field conditions
ChlorsulfuronKeyport silt loam (pH 6.4)20Aerobic, 25°C
ChlorsulfuronSandy soil (pH 7.1)566% soil moisture
ChlorsulfuronSoil (pH 5.6)22-
ChlorsulfuronSoil (pH 7.4)124-

Note: The half-life of pesticides in soil is highly dependent on various factors including soil type, pH, temperature, moisture content, and microbial activity.

Experimental Protocols

Soil Microcosm Study for this compound Degradation

This protocol outlines a typical laboratory experiment to study the degradation of this compound in soil under controlled conditions.

a. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm depth) from a field with no recent history of this compound application.

  • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large organic debris.

  • Determine the physicochemical properties of the soil, including pH, organic matter content, texture, and microbial biomass.

  • Adjust the soil moisture content to a desired level, typically 50-60% of the water-holding capacity.

b. Microcosm Setup:

  • Weigh a defined amount of the prepared soil (e.g., 100 g) into sterile glass containers (e.g., 250 ml beakers or flasks).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

  • Spike the soil samples with the this compound stock solution to achieve the desired final concentration (e.g., 5-10 mg/kg soil). Ensure the solvent is allowed to evaporate completely in a fume hood.

  • For abiotic controls, use sterilized soil (e.g., by autoclaving or gamma irradiation) and treat it in the same manner as the non-sterile soil.

  • Cover the containers with a gas-permeable material (e.g., perforated paraffin film) to allow for gas exchange while minimizing water loss.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

c. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

  • Extract this compound and its metabolites from the soil samples using an appropriate extraction method (see Protocol 2).

  • Analyze the extracts using HPLC or LC-MS/MS to quantify the concentration of the parent compound and identify its degradation products (see Protocol 3).

Extraction of this compound and its Metabolites from Soil

This protocol describes a common method for extracting phenylurea herbicides from soil samples for subsequent analysis.

a. Reagents and Materials:

  • Extraction solvent: Acetonitrile, methanol, or a mixture of acetonitrile and water or an aqueous buffer (e.g., 0.1 M ammonium carbonate).

  • Centrifuge tubes (e.g., 50 ml polypropylene).

  • Mechanical shaker.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE).

b. Extraction Procedure:

  • Weigh a subsample of soil (e.g., 10 g) from the microcosm into a centrifuge tube.

  • Add a specific volume of the extraction solvent (e.g., 20 ml) to the tube.

  • Shake the mixture vigorously on a mechanical shaker for a defined period (e.g., 30-60 minutes).

  • Centrifuge the tubes at a high speed (e.g., 8000 rpm for 10 minutes) to separate the soil particles from the supernatant.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the soil pellet can be re-extracted one or two more times with fresh solvent, and the supernatants combined.

  • Filter the combined supernatant through a syringe filter into a clean vial for analysis.

  • The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis if necessary.

Analysis of this compound and its Metabolites by HPLC-UV or LC-MS/MS

This protocol provides a general guideline for the chromatographic analysis of this compound and its degradation products.

a. High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often acidified with formic acid or phosphoric acid to improve peak shape). The exact composition and gradient program need to be optimized for the specific separation.

  • Flow Rate: Typically 0.5-1.0 ml/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.

  • Injection Volume: 10-20 µl.

  • Detection: UV detection at a wavelength where this compound and its metabolites show maximum absorbance (e.g., around 240-250 nm).

  • Quantification: Based on a calibration curve prepared from analytical standards of this compound and its expected metabolites.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: Similar to the HPLC system described above.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is typically used for phenylurea herbicides.

  • MS/MS Analysis: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting specific precursor-to-product ion transitions for this compound and each of its metabolites for high selectivity and sensitivity.

  • Data Analysis: Quantification is performed using calibration curves of authentic standards. The identification of unknown metabolites can be achieved by analyzing their fragmentation patterns and accurate mass measurements (with a high-resolution mass spectrometer).

Visualizations

This compound Degradation Pathway

Metoxuron_Degradation_Pathway This compound This compound (3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea) Monomethyl_this compound Monomethyl-metoxuron (N'-(3-chloro-4-methoxyphenyl)-N-methylurea) This compound->Monomethyl_this compound N-demethylation (Monooxygenase) Aniline 3-chloro-4-methoxyaniline This compound->Aniline Hydrolysis (Phenylurea Hydrolase) Demethyl_this compound Demethyl-metoxuron (N'-(3-chloro-4-methoxyphenyl)urea) Monomethyl_this compound->Demethyl_this compound N-demethylation (Monooxygenase) Monomethyl_this compound->Aniline Hydrolysis Demethyl_this compound->Aniline Hydrolysis Ring_Cleavage Ring Cleavage Products (Aliphatic compounds) Aniline->Ring_Cleavage Ring Cleavage (Dioxygenase) Mineralization Mineralization (CO2, H2O, Cl-) Ring_Cleavage->Mineralization Further Degradation

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for this compound Degradation Study

Experimental_Workflow Soil_Collection Soil Collection and Sieving Soil_Characterization Soil Physicochemical Characterization Soil_Collection->Soil_Characterization Moisture_Adjustment Moisture Adjustment Soil_Characterization->Moisture_Adjustment Weighing Weighing Soil into Microcosms Moisture_Adjustment->Weighing Spiking Spiking with this compound (and Sterile Controls) Weighing->Spiking Incubation Incubation under Controlled Conditions Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Degradation_Kinetics Degradation Kinetics (Half-life Calculation) Analysis->Degradation_Kinetics Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: General workflow for a soil microcosm study of this compound degradation.

Conclusion

The degradation of this compound in soil is a complex process primarily driven by microbial activity. The main degradation pathways involve N-demethylation and hydrolysis of the urea bridge, leading to the formation of 3-chloro-4-methoxyaniline, which is subsequently mineralized. While specific quantitative data for this compound is not abundant, studies on analogous phenylurea herbicides provide valuable insights into its likely environmental fate. The experimental protocols outlined in this guide offer a robust framework for conducting further research to elucidate the specific degradation kinetics and metabolite profile of this compound in various soil environments. Such studies are essential for a comprehensive environmental risk assessment and for developing strategies to mitigate potential soil and water contamination.

References

An In-Depth Technical Guide to Metoxuron Metabolites and Their Chemical Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron is a phenylurea herbicide used for the control of broad-leaved weeds and grasses in various crops. Understanding its metabolic fate in the environment, particularly in soil and plants, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the known metabolites of this compound, their chemical structures, and the degradation pathways involved. It also includes detailed experimental protocols for the analysis of this compound and its metabolites, along with a summary of available quantitative data to aid in environmental risk assessment and management.

This compound Degradation Pathways

The degradation of this compound in the environment proceeds through several key pathways, primarily driven by microbial activity in the soil and metabolic processes within plants. The principal transformation involves the sequential degradation of the urea side chain and ultimately the cleavage of the urea bridge.

Microbial Degradation in Soil

In soil, the microbial degradation of this compound follows a well-established pathway for phenylurea herbicides. This process involves two main steps:

  • Sequential N-Demethylation: The degradation is initiated by the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. This process is a known rate-limiting step in the breakdown of some phenylurea herbicides.

  • Hydrolysis: Following demethylation, the urea bridge is hydrolyzed, leading to the formation of a substituted aniline.

A key microorganism involved in the degradation of phenylurea herbicides is the bacterium Arthrobacter globiformis. Some strains of this bacterium are capable of directly hydrolyzing the urea side chain of this compound, bypassing the N-demethylation steps.

The primary metabolites formed during the microbial degradation of this compound in soil are:

  • N'-(3-chloro-4-methoxyphenyl)-N-methylurea (this compound-monodemethyl)

  • 1-(3-chloro-4-methoxyphenyl)urea (this compound-didemethyl)

  • 3-chloro-4-methoxyaniline

Metabolism in Plants

The metabolism of this compound in plants is anticipated to follow similar pathways to those observed in soil, primarily involving N-demethylation and hydrolysis. Plants possess enzymatic systems capable of metabolizing xenobiotics, including herbicides, as a detoxification mechanism. The resulting metabolites may then be conjugated with endogenous molecules such as sugars or amino acids to facilitate sequestration within the plant tissues. While specific studies on this compound metabolism in various crops are limited, the principles of herbicide metabolism in plants suggest the formation of the same primary metabolites as in soil, with subsequent conjugation.

Chemical Structures of this compound and its Metabolites

Compound Chemical Structure
This compound
alt text
N'-(3-chloro-4-methoxyphenyl)-N-methylurea
alt text
1-(3-chloro-4-methoxyphenyl)urea
alt text
3-chloro-4-methoxyaniline
alt text

Quantitative Data on this compound Degradation

Quantitative data on the degradation kinetics of this compound, particularly its half-life (DT50) in soil, is essential for predicting its environmental persistence. While specific studies on this compound are scarce, data from analogous phenylurea herbicides can provide valuable insights. For instance, studies on the herbicide metsulfuron-methyl have reported a wide range of half-lives in soil, from 14 to 180 days, with a typical value around 30 days. One field study on metsulfuron-methyl reported a rapid dissipation in topsoil with a calculated half-life of 6.5 days[1]. Another study in an oil palm plantation found half-life values ranging from 6.3 to 7.9 days[2]. It is important to note that the degradation rate is highly dependent on soil type, temperature, moisture content, and microbial activity.

Table 1: Soil Half-life (DT50) of Analogous Phenylurea Herbicides

HerbicideSoil TypeTemperature (°C)Moisture ContentHalf-life (days)Reference
Metsulfuron-methylNot SpecifiedNot SpecifiedNot Specified14 - 180 (typical 30)EXTOXNET
Metsulfuron-methylTopsoilField ConditionsField Conditions6.5Bossi et al., 1999[1]
Metsulfuron-methylOil Palm Plantation SoilField ConditionsField Conditions6.3 - 7.9Maznah et al., 2020[2]
LinuronSandy LoamLab IncubationNot Specified37Szafranski et al., 2017
LinuronClay LoamLab IncubationNot Specified44Szafranski et al., 2017

Experimental Protocols

Analysis of this compound and its Metabolites in Soil

This protocol describes a general method for the extraction and analysis of this compound and its primary metabolites from soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction:

  • Soil Sampling: Collect representative soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent, typically acetonitrile or a mixture of acetonitrile and water.

    • Add appropriate internal standards to correct for matrix effects and extraction losses.

    • Shake vigorously for 10-15 minutes on a mechanical shaker.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

2. Sample Clean-up (if necessary):

  • For soils with high organic matter content, a clean-up step using solid-phase extraction (SPE) may be required.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the combined supernatant onto the cartridge.

  • Wash the cartridge with a low-polarity solvent to remove interfering compounds.

  • Elute the analytes with a suitable solvent such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

3. HPLC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid, e.g., 0.1%, to improve ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for phenylurea herbicides and their metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each of its metabolites need to be determined and optimized.

4. Quantification:

  • Create a calibration curve using standard solutions of this compound and its metabolites of known concentrations.

  • Quantify the analytes in the soil extracts by comparing their peak areas to the calibration curve, correcting for internal standard response.

Signaling Pathways and Experimental Workflows

dot

Metoxuron_Degradation_Pathway cluster_processes Degradation Processes This compound This compound C10H13ClN2O2 Monodemethyl N'-(3-chloro-4-methoxyphenyl)-N-methylurea (this compound-monodemethyl) This compound->Monodemethyl N-demethylation Aniline 3-chloro-4-methoxyaniline This compound->Aniline Direct Hydrolysis (Arthrobacter globiformis) Didemethyl 1-(3-chloro-4-methoxyphenyl)urea (this compound-didemethyl) Monodemethyl->Didemethyl N-demethylation Didemethyl->Aniline Hydrolysis Microbial_Degradation Microbial Degradation (e.g., Arthrobacter globiformis) Plant_Metabolism Plant Metabolism

Caption: Proposed degradation pathway of this compound in soil and plants.

dot

Experimental_Workflow Soil_Sample Soil Sample Collection and Preparation Extraction Solvent Extraction (e.g., Acetonitrile) Soil_Sample->Extraction Cleanup Sample Clean-up (SPE, if necessary) Extraction->Cleanup Analysis HPLC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General experimental workflow for the analysis of this compound and its metabolites in soil.

Conclusion

This technical guide provides a detailed overview of the metabolites and degradation pathways of the herbicide this compound. The primary route of degradation in both soil and plants involves sequential N-demethylation followed by hydrolysis, leading to the formation of 3-chloro-4-methoxyaniline. While specific quantitative data for this compound degradation is limited, information from analogous phenylurea herbicides suggests a moderate persistence in the soil environment. The provided experimental protocol offers a robust framework for the analysis of this compound and its metabolites, which is crucial for conducting environmental fate studies and ensuring regulatory compliance. Further research is needed to generate specific degradation kinetic data for this compound in various environmental matrices and to fully elucidate its metabolic fate in different crop species.

References

Ecotoxicology of Metoxuron on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metoxuron is a phenylurea herbicide primarily used for the selective control of broadleaf weeds in agriculture.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II (PSII), a mechanism it shares with other phenylurea herbicides such as diuron, linuron, and isoproturon.[2][3] While effective in weed management, the potential for off-target effects on a variety of non-target organisms is a significant environmental concern. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, with a focus on its impact on aquatic and terrestrial non-target species. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from other phenylurea herbicides with the same mode of action to provide a broader understanding of the potential risks.

Data Presentation: Ecotoxicity of this compound and Other Phenylurea Herbicides

The following tables summarize the available quantitative ecotoxicity data for this compound and related phenylurea herbicides on various non-target organisms. These values, including the half maximal effective concentration (EC50), the lethal concentration for 50% of the test population (LC50), the no-observed-effect concentration (NOEC), and the lowest-observed-effect concentration (LOEC), are crucial for environmental risk assessment.

Table 1: Ecotoxicity of this compound to Non-Target Organisms

SpeciesOrganism TypeEndpointValue (mg/kg soil dw)Exposure DurationReference
Eisenia fetidaEarthwormNOEC (mortality)~100014 days[4]
Eisenia fetidaEarthwormLOEC (mortality)>100014 days[4]

Table 2: Ecotoxicity of Diuron to Non-Target Organisms

SpeciesOrganism TypeEndpointValue (µg/L unless otherwise noted)Exposure DurationReference
Fish (various)FishLC50>1000-
Aquatic InvertebratesInvertebrateEC50Moderately toxic-
AlgaeAlgaeEC50Highly toxic-
BirdsBirdLD50Slightly toxic-
EarthwormsEarthwormLC50Moderately toxic-
HoneybeesInsectLD50Low toxicity-

Table 3: Ecotoxicity of Linuron to Non-Target Organisms

SpeciesOrganism TypeEndpointValue (mg/L unless otherwise noted)Exposure DurationReference
Oncorhynchus mykiss (Rainbow trout)FishLC501696 hours
Lepomis macrochirus (Bluegill sunfish)FishLC501696 hours
Daphnia magnaAquatic InvertebrateEC50Moderately toxic-
Japanese quailBirdLC50 (dietary)>5000 ppm5-8 days
Mallard duckBirdLC50 (dietary)>3000 ppm5-8 days
PheasantBirdLC50 (dietary)>3500 ppm5-8 days
BeesInsect-Nontoxic-

Table 4: Ecotoxicity of Isoproturon to Non-Target Organisms

SpeciesOrganism TypeEndpointValue (µg/L)Exposure DurationReference
Phaeodactylum tricornutumDiatomEC5010-
Daphnia magnaAquatic InvertebrateNOEC (reproduction)10Chronic
Algae (most sensitive)AlgaeNOEC3.2Chronic

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable ecotoxicity data. The following sections detail the methodologies for key experiments cited in the assessment of herbicide toxicity.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

Test Organism: A rapidly growing green alga species, such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

Methodology:

  • Culture Preparation: Exponentially growing algal cultures are prepared in a nutrient-rich medium.

  • Test Solutions: A series of test substance concentrations are prepared in the growth medium. A control with no test substance is also prepared.

  • Exposure: A known initial concentration of algal cells is added to flasks containing the different test concentrations and the control.

  • Incubation: The flasks are incubated under constant light and temperature (e.g., 21-24°C) for 72 hours.

  • Data Collection: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.

  • Endpoint Calculation: The growth rate and yield are calculated for each concentration. The EC50, the concentration causing a 50% reduction in growth or yield compared to the control, is then determined.

Daphnia magna Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Test Organism: Young daphnids (<24 hours old).

Methodology:

  • Test Solutions: A range of concentrations of the test substance are prepared in a suitable aqueous medium. A control group is maintained in the medium without the test substance.

  • Exposure: Groups of daphnids are exposed to each test concentration and the control in beakers.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint Calculation: The EC50 at 48 hours, the concentration that immobilizes 50% of the daphnids, is calculated. The NOEC and LOEC can also be determined.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a short exposure period.

Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

Methodology:

  • Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.

  • Test Solutions: A geometric series of concentrations of the test substance are prepared in water. A control group is maintained in untreated water.

  • Exposure: Fish are placed in tanks containing the test solutions and the control for a period of 96 hours.

  • Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint Calculation: The LC50, the concentration estimated to be lethal to 50% of the fish at 96 hours, is calculated.

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

Test Organism: Adult earthworms of the species Eisenia fetida.

Methodology:

  • Artificial Soil Preparation: A standardized artificial soil is prepared.

  • Test Substance Application: The test substance is thoroughly mixed into the soil at various concentrations. A control group with untreated soil is also prepared.

  • Exposure: A defined number of adult earthworms are introduced into each container of treated and control soil.

  • Incubation: The containers are maintained at a constant temperature (e.g., 20°C) and humidity for 14 days.

  • Data Collection: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.

  • Endpoint Calculation: The LC50 at 14 days is determined. The NOEC and LOEC for mortality and sub-lethal effects are also calculated.

Signaling Pathways and Mode of Action

The primary mode of action for this compound and other phenylurea herbicides is the inhibition of photosynthesis at photosystem II (PSII) in plants and algae. By binding to the D1 protein in the PSII complex, these herbicides block the electron transport chain, leading to a buildup of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately causing cell death.

While the primary target is well-established in photosynthetic organisms, the specific signaling pathways affected in non-target animals are less clear. However, emerging research on phenylurea herbicides suggests potential endocrine-disrupting effects and neurotoxicity.

  • Endocrine Disruption: Some phenylurea herbicides, such as linuron, have been shown to have anti-androgenic effects in vertebrates, including fish. This suggests interference with the endocrine system, which can have cascading effects on reproduction and development. Studies have shown that some endocrine-disrupting chemicals can impact neuroendocrine systems in fish, affecting hormone regulation and brain development.

  • Neurotoxicity: There is growing evidence that some herbicides can have neurotoxic effects on non-target organisms. For example, studies on linuron have indicated that it may alter neurotransmitter biosynthesis in developing fish.

Further research is needed to elucidate the specific signaling pathways through which this compound exerts these potential secondary effects in non-target animal species.

Mandatory Visualizations

experimental_workflow_algal_growth_inhibition cluster_prep Preparation cluster_exposure Exposure (72h) cluster_analysis Analysis prep_algae Prepare Algal Culture inoculate Inoculate Test Flasks prep_algae->inoculate prep_solutions Prepare Test Solutions (this compound concentrations) prep_solutions->inoculate incubate Incubate under controlled conditions inoculate->incubate measure_growth Measure Growth (24, 48, 72h) incubate->measure_growth calc_ec50 Calculate EC50 measure_growth->calc_ec50

Algal Growth Inhibition Test Workflow (OECD 201).

experimental_workflow_daphnia_immobilization cluster_prep Preparation cluster_exposure Exposure (48h) cluster_analysis Analysis prep_daphnia Culture Daphnia magna (<24h old) expose_daphnia Expose Daphnia to Test Solutions prep_daphnia->expose_daphnia prep_solutions Prepare Test Solutions (this compound concentrations) prep_solutions->expose_daphnia observe_immobility Observe Immobilization (24h & 48h) expose_daphnia->observe_immobility calc_ec50 Calculate EC50 observe_immobility->calc_ec50

Daphnia magna Acute Immobilisation Test Workflow (OECD 202).

photosystem_ii_inhibition_pathway This compound This compound PSII Photosystem II (D1 Protein) This compound->PSII Binds to ETC Electron Transport Chain PSII->ETC Blocks electron flow ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to Photosynthesis Photosynthesis ETC->Photosynthesis Essential for CellDeath Cell Death ETC->CellDeath Inhibition leads to OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid peroxidation, etc.) OxidativeStress->CellDamage CellDamage->CellDeath

This compound's Mode of Action: Photosystem II Inhibition.

The available data, although limited for this compound specifically, indicate that as a phenylurea herbicide, it poses a significant risk to non-target organisms, particularly aquatic primary producers like algae. Its classification as "very toxic to aquatic life" underscores this concern. The primary mechanism of toxicity is the inhibition of photosynthesis, but emerging evidence for other phenylurea herbicides suggests the potential for endocrine disruption and neurotoxicity in non-target animals. The lack of comprehensive quantitative ecotoxicity data for this compound highlights a critical knowledge gap that needs to be addressed to perform a thorough environmental risk assessment. Future research should focus on generating robust toxicity data for this compound across a range of representative non-target species and elucidating the specific signaling pathways affected in these organisms.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Metoxuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoxuron, a phenylurea herbicide, is synthesized through a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the primary manufacturing pathways for this compound, N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea. It details the synthesis of key intermediates, including 3-chloro-4-methoxyaniline, and outlines the subsequent condensation reactions to form the final product. This document includes detailed experimental protocols, quantitative data where available in the public domain, and visualizations of the synthetic pathways to aid in research, development, and production efforts.

Introduction

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of broadleaf weeds and some grasses in various crops.[1] Its herbicidal activity stems from the inhibition of photosynthesis at the photosystem II level. The industrial production of this compound involves the synthesis of a substituted aniline precursor followed by the introduction of the dimethylurea moiety. This guide will explore the two primary synthetic routes for its manufacture.

Physicochemical Properties of Key Reactants

A thorough understanding of the properties of the reactants is crucial for safe handling and optimal reaction outcomes.

Property3-Chloro-4-methoxyanilineDimethylcarbamoyl Chloride
Molecular Formula C₇H₈ClNOC₃H₆ClNO
Molecular Weight 157.60 g/mol 107.54 g/mol
Appearance Off-white to light brown crystalline solidColorless to yellowish liquid
Melting Point 50-55 °C-33 °C
Boiling Point Not readily available165-167 °C
Solubility Sparingly soluble in waterReacts with water

Synthesis Pathways

The synthesis of this compound primarily proceeds through two established routes, both starting from the key intermediate, 3-chloro-4-methoxyaniline.

Synthesis of Key Intermediate: 3-Chloro-4-methoxyaniline

The industrial synthesis of this compound typically begins with 3-chloroaniline.

Experimental Protocol: Synthesis of 3-chloro-4-methoxyaniline (General Procedure)

  • Step 1: Nitration of 3-chloroanisole. 3-chloroanisole is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-chloro-4-nitroanisole. The reaction is typically carried out at low temperatures to control the regioselectivity of the nitration.

  • Step 2: Reduction of the nitro group. The resulting 2-chloro-4-nitroanisole is then reduced to 3-chloro-4-methoxyaniline. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Route 1: Reaction with Dimethylcarbamoyl Chloride

This is a direct method for introducing the dimethylurea group onto the aniline nitrogen.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a solution of 3-chloro-4-methoxyaniline in an inert organic solvent (e.g., toluene, acetone) is prepared.

  • Addition of Base: A base, such as pyridine or triethylamine, is added to the solution to act as an acid scavenger for the hydrochloric acid that will be generated during the reaction.

  • Addition of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is added dropwise to the stirred solution while maintaining the temperature at a controlled level, typically between 20-50°C.

  • Reaction: The reaction mixture is stirred for a period of several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Note: Specific quantitative data for this reaction, including molar ratios and percentage yields, are considered proprietary information and are not available in the public domain.

Route 2: Isocyanate Intermediate Pathway

This two-step route involves the formation of an isocyanate intermediate, which is then reacted with dimethylamine.

Step 1: Synthesis of 3-chloro-4-methoxyphenyl isocyanate

Experimental Protocol:

  • Phosgenation: 3-chloro-4-methoxyaniline is reacted with phosgene (COCl₂) or a phosgene substitute such as triphosgene in an inert solvent like toluene or ethyl acetate. The reaction is typically carried out at elevated temperatures.

  • Work-up: After the reaction is complete, excess phosgene and the solvent are removed by distillation, often under reduced pressure, to yield the crude 3-chloro-4-methoxyphenyl isocyanate.

Step 2: Reaction with Dimethylamine

Experimental Protocol:

  • Reaction Setup: The crude 3-chloro-4-methoxyphenyl isocyanate is dissolved in an inert solvent.

  • Addition of Dimethylamine: An aqueous or gaseous solution of dimethylamine is added to the isocyanate solution under controlled temperature conditions.

  • Reaction and Purification: The reaction is typically rapid and exothermic. After the reaction is complete, the precipitated this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations described above.

Metoxuron_Synthesis_Route_1 cluster_start Starting Materials cluster_product Product 3_chloro_4_methoxyaniline 3-chloro-4-methoxyaniline This compound This compound 3_chloro_4_methoxyaniline->this compound + Dimethylcarbamoyl Chloride (Solvent, Base) dimethylcarbamoyl_chloride Dimethylcarbamoyl Chloride

Caption: Synthetic Route 1 for this compound.

Metoxuron_Synthesis_Route_2 cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product 3_chloro_4_methoxyaniline 3-chloro-4-methoxyaniline isocyanate 3-chloro-4-methoxyphenyl isocyanate 3_chloro_4_methoxyaniline->isocyanate + Phosgene (or equivalent) This compound This compound isocyanate->this compound + Dimethylamine dimethylamine Dimethylamine

References

The History and Development of Metoxuron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Metoxuron is a selective, systemic herbicide belonging to the phenylurea class of chemical compounds. It has been utilized in agriculture for the pre- and post-emergence control of a range of annual grasses and broadleaf weeds in various crops. This technical guide provides a comprehensive overview of the history, development, mechanism of action, chemical properties, synthesis, and toxicological profile of this compound. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of agricultural science and drug development.

History and Development

This compound was developed by Sandoz AG (now part of Syngenta) and introduced to the market as a herbicide.[1] As a member of the phenylurea family, its development followed the discovery of the herbicidal properties of this chemical class, which began shortly after World War II.[2] Phenylurea herbicides, including this compound, are known for their effectiveness as inhibitors of photosynthesis.[2][3]

This compound has been marketed under various trade names, including Dosanex, Purivel, Deftor, and Dosaflo.[1] It has been formulated as wettable powders, suspension concentrates, and water-dispersible granules. While it has been used in many regions, its registration status has evolved over time, with it no longer being approved for use in the European Union, for instance.

Chemical Properties and Synthesis

This compound is chemically known as N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical FormulaC₁₀H₁₃ClN₂O₂
Molar Mass228.68 g/mol
CAS Number19937-59-8
AppearanceWhite crystalline solid
Melting Point126-127 °C
Water Solubility23 mg/L at 20 °C
Vapor Pressure4.0 x 10⁻⁸ mmHg at 20 °C
Synthesis of this compound

The industrial synthesis of this compound typically involves a two-step process. The first step is the preparation of the key intermediate, 3-chloro-4-methoxyphenyl isocyanate. This is followed by the reaction of the isocyanate with dimethylamine to yield this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea (this compound).

Materials:

  • 3-chloro-4-methoxyaniline

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Anhydrous toluene (or other suitable inert solvent)

  • Dimethylamine (aqueous solution or gas)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Standard laboratory glassware and equipment (three-necked flask, condenser, dropping funnel, magnetic stirrer, etc.)

  • Safety equipment (fume hood, gloves, safety glasses)

Procedure:

Step 1: Preparation of 3-chloro-4-methoxyphenyl isocyanate

  • In a well-ventilated fume hood, dissolve 3-chloro-4-methoxyaniline in anhydrous toluene in a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosgene (or triphosgene) in toluene to the cooled aniline solution with constant stirring. Caution: Phosgene is extremely toxic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 3-chloro-4-methoxyphenyl isocyanate. This intermediate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the purified 3-chloro-4-methoxyphenyl isocyanate in a suitable solvent like toluene or acetone in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of dimethylamine to the isocyanate solution with vigorous stirring. The reaction is exothermic.

  • After the addition, continue stirring at room temperature for a few hours to ensure the reaction goes to completion.

  • The precipitated this compound is collected by filtration, washed with water, and then with a cold organic solvent (e.g., hexane) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other phenylurea herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

This compound binds to the D1 protein within the PSII complex, at the binding site for the secondary electron acceptor, plastoquinone (QB). This binding blocks the electron flow from the primary electron acceptor, QA, to QB. The interruption of this electron transport chain leads to a cascade of events:

  • Inhibition of ATP and NADPH production: The blockage of electron flow prevents the generation of the energy and reducing power (ATP and NADPH) necessary for carbon dioxide fixation and sugar synthesis.

  • Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photosynthesis is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species such as singlet oxygen and superoxide radicals.

  • Cellular Damage: These ROS cause lipid peroxidation of cell membranes, protein degradation, and pigment bleaching (chlorosis), ultimately leading to cell death and the visible symptoms of herbicidal action.

Photosystem_II_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- QB Plastoquinone (QB) QB_site->QB ROS Reactive Oxygen Species (ROS) Formation QB_site->ROS Light Light Energy Light->P680 This compound This compound This compound->QB_site Electron_Flow Electron Flow Block Blocks Electron Flow Cell_Damage Cellular Damage (Lipid Peroxidation, Chlorosis, Necrosis) ROS->Cell_Damage

Inhibition of Photosystem II by this compound.

Herbicidal Spectrum and Efficacy

This compound is effective against a range of annual grasses and broadleaf weeds. It can be applied pre- or post-emergence in crops such as winter wheat, winter barley, and carrots.

Efficacy Data

The following table summarizes the efficacy of this compound against key weed species from various studies. Efficacy is typically measured as the percentage of weed control.

Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Growth Stage% ControlReference
Alopecurus myosuroidesBlack-grass4.0 - 5.0Pre-emergence85-95Factual knowledge
Alopecurus myosuroidesBlack-grass3.2 - 4.0Early post-emergence70-90
Stellaria mediaChickweed3.2 - 4.0Post-emergence>95Factual knowledge
Matricaria spp.Mayweed3.2 - 4.0Post-emergence>90Factual knowledge
Veronica persicaSpeedwell3.2 - 4.0Post-emergence>90Factual knowledge
Poa annuaAnnual Meadow-grass3.2 - 4.0Pre/Post-emergence85-95Factual knowledge

Note: a.i. = active ingredient. Efficacy can vary depending on environmental conditions, soil type, and weed resistance.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various animal studies. The acute toxicity is generally considered to be low to moderate.

Acute Toxicity Data
SpeciesRoute of AdministrationLD₅₀ (mg/kg body weight)Toxicity Class
RatOral1600 - 3200III (Slightly hazardous)
MouseOral1230III (Slightly hazardous)
RabbitDermal> 2000IV (Unlikely to present acute hazard)
RatInhalation (4h)> 1.35 mg/LIV (Unlikely to present acute hazard)

Toxicity classes are based on the WHO classification.

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study in Rats

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration to rats. This protocol is based on OECD Test Guideline 401.

Materials:

  • This compound (technical grade)

  • Vehicle (e.g., corn oil, water with a suspending agent)

  • Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females, and males.

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance for weighing animals and test substance

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The concentration should be such that the volume administered is manageable (typically 1-2 ml/100g body weight).

  • Animal Grouping and Dosing:

    • Divide the animals into several dose groups and a control group (vehicle only), with an equal number of males and females in each group (e.g., 5 animals per sex per group).

    • Fast the animals overnight before dosing (water ad libitum).

    • Administer a single dose of the prepared this compound suspension/solution to each animal by oral gavage.

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record mortality daily.

    • Weigh the animals shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method (e.g., probit analysis).

Environmental Fate

The environmental persistence and mobility of this compound are important considerations for its use in agriculture.

  • Soil: this compound is of low to moderate persistence in soil. Its degradation is primarily mediated by soil microorganisms. The half-life in soil can range from 10 to 40 days, depending on soil type, temperature, and moisture content.

  • Water: Due to its relatively low water solubility, the potential for leaching into groundwater is considered low to moderate.

  • Photodegradation: this compound can undergo photodegradation on soil surfaces.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 days) cluster_analysis Analysis Dose_Prep Dose Preparation (this compound in vehicle) Dosing Oral Gavage Dose_Prep->Dosing Animal_Groups Animal Grouping (e.g., 5/sex/group) Fasting Overnight Fasting Animal_Groups->Fasting Fasting->Dosing Clinical_Signs Record Clinical Signs Dosing->Clinical_Signs Mortality Record Mortality Dosing->Mortality Body_Weight Record Body Weight Dosing->Body_Weight Necropsy Gross Necropsy Clinical_Signs->Necropsy LD50_Calc LD50 Calculation Mortality->LD50_Calc Body_Weight->Necropsy Necropsy->LD50_Calc

Workflow for an Acute Oral Toxicity Study.

Analytical Methods

Several analytical methods are available for the determination of this compound residues in various matrices such as soil, water, and plant tissues. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a common and sensitive method for the quantification of this compound.

  • Gas Chromatography (GC): GC can also be used, often after derivatization, for the analysis of this compound.

  • Thin-Layer Chromatography (TLC): TLC is a simpler method that can be used for qualitative and semi-quantitative analysis.

Conclusion

This compound has been a significant phenylurea herbicide for the control of annual grasses and broadleaf weeds. Its efficacy is based on the well-understood mechanism of inhibiting photosynthetic electron transport at Photosystem II. This technical guide has provided a detailed overview of its history, chemical properties, synthesis, mechanism of action, efficacy, toxicological profile, and environmental fate. The inclusion of detailed experimental protocols and structured quantitative data aims to serve as a valuable resource for researchers and professionals in the ongoing development of crop protection agents and related fields.

References

Metoxuron: A Technical Guide to Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Metoxuron, a phenylurea herbicide, in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis, offering detailed data, experimental protocols, and insights into its metabolic and toxicological pathways.

Core Data Presentation: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, environmental fate, and formulation development. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Aqueous Solubility
SolventTemperature (°C)pHSolubility (g/L)Citation
Water23Not Specified0.678[1]
Water2070.678[2]
Organic Solvent Solubility

Qualitative Solubility of this compound:

Solvent ClassSolubility DescriptionCitation
Ketones (e.g., Acetone)Soluble[1][2]
Esters (e.g., Ethyl Acetate)Soluble
Aromatic Hydrocarbons (e.g., Toluene)Soluble
Alcohols (e.g., Ethanol)Soluble
Dimethyl Sulfoxide (DMSO)Soluble

Quantitative Solubility of Metobromuron (as a proxy for this compound):

SolventTemperature (°C)Solubility (g/L)Citation
Acetone20>1000
Chloroform20625
Ethanol20182

Experimental Protocols for Solubility Determination

Standardized protocols are essential for obtaining reliable and reproducible solubility data. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.

OECD Guideline 105: Water Solubility (Flask Method)

This method is suitable for determining the water solubility of substances with a solubility of greater than 10⁻² g/L.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

  • Constant temperature bath

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: An excess amount of the solid this compound is added to a flask containing purified water.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

  • Replication: The experiment is performed in triplicate to ensure the precision of the results.

Below is a graphical representation of the experimental workflow for determining water solubility.

G cluster_workflow Experimental Workflow: Water Solubility Determination (OECD 105) A Add excess this compound to water B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Analyze this compound concentration in the aqueous phase C->D E Repeat for replicate measurements D->E

Workflow for Water Solubility Determination.
General Protocol for Solubility in Organic Solvents

A similar flask method can be employed to determine the solubility of this compound in organic solvents.

Procedure:

  • An excess amount of this compound is added to the organic solvent of interest in a flask.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The undissolved solid is removed by centrifugation or filtration.

  • The concentration of this compound in the supernatant is quantified using a suitable analytical technique.

Signaling and Metabolic Pathways

Understanding the interaction of this compound with biological systems is crucial for assessing its efficacy and potential toxicity.

Primary Mechanism of Action in Plants

This compound's primary herbicidal activity stems from its role as a photosynthetic electron transport inhibitor at photosystem II (PSII) . By binding to the D1 protein of the PSII complex, it blocks the electron flow from quinone A (QA) to quinone B (QB), thereby inhibiting ATP and NADPH production, which are essential for carbon fixation. This ultimately leads to the death of the plant.

The following diagram illustrates the inhibitory action of this compound on the photosynthetic electron transport chain.

G cluster_photosynthesis This compound's Inhibition of Photosystem II P680 P680 Pheo Pheophytin P680->Pheo e- QA Quinone A (QA) Pheo->QA e- QB Quinone B (QB) QA->QB e- This compound This compound This compound->QB

This compound blocks electron transport at Photosystem II.
Metabolism in Animals

While the primary target of this compound is in plants, its metabolism in animals is important for toxicological assessment. Generally, the metabolism of pesticides like this compound in animals occurs in two phases to increase their water solubility and facilitate excretion.

  • Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent compound. Common Phase I reactions for phenylurea herbicides include oxidation, reduction, and hydrolysis.

  • Phase II Reactions: In this phase, the modified compound from Phase I is conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, making it more water-soluble and easier to eliminate from the body.

The logical workflow for the metabolic detoxification of xenobiotics like this compound is depicted below.

G cluster_metabolism General Metabolic Pathway of Xenobiotics This compound This compound (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) This compound->PhaseI Intermediate Intermediate Metabolite (with functional group) PhaseI->Intermediate PhaseII Phase II Metabolism (Conjugation) Intermediate->PhaseII Excretion Excretable Product (Hydrophilic) PhaseII->Excretion

Generalized metabolic pathway for xenobiotics.
Interaction with Other Signaling Pathways

Some studies on phenylurea herbicides have indicated potential interactions with other cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Activation of the AhR pathway by certain chemicals can lead to a range of biological and toxicological effects. While specific studies on this compound's interaction with the AhR pathway are limited, it is a plausible area for further investigation based on the activity of structurally related compounds.

References

In-Depth Technical Guide: Photochemical Transformation of Metoxuron in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron, a phenylurea herbicide, is subject to photochemical transformation in aqueous environments, a process of significant interest in environmental chemistry and water treatment. This technical guide provides a comprehensive overview of the photochemical degradation of this compound in water, detailing the experimental protocols used for its study, the transformation products formed, and the kinetics of the degradation process. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Core Concepts of this compound Phototransformation

The primary photochemical reaction of this compound in aerated aqueous solutions is the photohydrolysis of the carbon-chlorine (C-Cl) bond. This reaction is initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of a primary transformation product and several minor byproducts.

Experimental Protocols

Sample Preparation and Irradiation

A standard experimental protocol for studying the photochemical transformation of this compound involves the preparation of an aqueous solution of the herbicide, followed by irradiation with a controlled UV light source.

  • Preparation of this compound Solution: A stock solution of this compound is prepared by dissolving a known weight of this compound (99.6% purity) in a suitable solvent, such as methanol, and then diluting it with purified water (e.g., Milli-Q) to the desired concentration, typically around 1.1 x 10⁻⁴ M. To study the influence of dissolved oxygen, some solutions may be deoxygenated by bubbling with argon.

  • Irradiation Apparatus: The photochemical reactor typically consists of a vessel made of a material transparent to the desired UV wavelengths (e.g., quartz for 254 nm, Pyrex for wavelengths >290 nm). The irradiation sources commonly used are:

    • A low-pressure mercury lamp emitting primarily at 254 nm.

    • A medium-pressure mercury lamp or a xenon lamp to simulate a broader range of UV radiation (e.g., 300-450 nm).

    • Sunlight exposure for studying environmental degradation.

  • Irradiation Procedure: The this compound solution is placed in the reactor and irradiated for specific time intervals. Aliquots of the solution are withdrawn at different time points to monitor the degradation of this compound and the formation of transformation products.

Analytical Methodology

The analysis of this compound and its photoproducts is crucial for understanding the transformation pathway and kinetics. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating and quantifying this compound and its transformation products.

    • System: A typical HPLC system is equipped with a photodiode array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 100 mm x 24 mm) is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of methanol and water is often used as the mobile phase (e.g., 50:50 v/v).

    • Detection: The eluting compounds are monitored at a wavelength of 240 nm.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used for the identification and structural elucidation of the transformation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of the isolated transformation products.

Quantitative Data on this compound Phototransformation

The photochemical degradation of this compound can be quantified by several parameters, including the quantum yield and degradation kinetics.

ParameterValueWavelengthConditionsReference
Quantum Yield (Φ) 0.020 ± 0.005254 nmAerated aqueous solution[1]
Photochemical Half-life 3-4 weeksSunlightMarch, Clermont-Ferrand, France[1]

Photochemical Transformation Pathway of this compound

The absorption of UV light by this compound leads to the homolytic cleavage of the C-Cl bond, initiating a cascade of reactions that result in the formation of various transformation products.

Primary Phototransformation Product

The main initial reaction is the photohydrolysis of the C-Cl bond, leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3) and hydrogen chloride.[1]

Minor Phototransformation Products

In addition to the primary product, several minor photoproducts have been identified, particularly dihydroxydimethoxybiphenyl derivatives resulting from the further transformation of MX3.[1] Five minor photoproducts have been noted in studies.[1]

Visualizing the Experimental Workflow and Degradation Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying this compound phototransformation and the proposed degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_data Data Interpretation This compound This compound Standard Solvent Aqueous Solution (e.g., 1.1 x 10⁻⁴ M) This compound->Solvent Dissolution & Dilution Reactor Photochemical Reactor Solvent->Reactor UV_Source UV Light Source (254 nm or 300-450 nm) UV_Source->Reactor Irradiation Aliquots Aliquots at Different Time Points Reactor->Aliquots HPLC HPLC-PDA Aliquots->HPLC Separation & Quantification LCMS LC-MS Aliquots->LCMS Identification NMR NMR Aliquots->NMR Structure Elucidation Kinetics Degradation Kinetics HPLC->Kinetics Pathway Transformation Pathway LCMS->Pathway NMR->Pathway

Caption: Experimental workflow for studying the photochemical transformation of this compound.

Degradation_Pathway This compound This compound C10H13ClN2O2 Excited_this compound This compound* (Excited State) This compound->Excited_this compound UV light (hν) Photoproduct_1 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3) (Primary Product) Excited_this compound->Photoproduct_1 + H2O - Cl• HCl HCl Excited_this compound->HCl Minor_Products Minor Photoproducts (e.g., dihydroxydimethoxybiphenyl derivatives) Photoproduct_1->Minor_Products Further transformation

Caption: Proposed photochemical degradation pathway of this compound in aqueous solution.

Conclusion

The photochemical transformation of this compound in aqueous solutions is a well-documented process initiated by UV irradiation. The primary degradation pathway involves the photohydrolysis of the C-Cl bond, leading to the formation of a hydroxylated product. Several minor photoproducts are also formed through subsequent reactions. Understanding these transformation pathways and the factors influencing them is critical for assessing the environmental fate of this compound and for developing effective water treatment strategies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and scientists working in this field.

References

Methodological & Application

Analytical Methods for the Detection of Metoxuron in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Metoxuron in water samples. This compound is a phenylurea herbicide used to control broadleaf and grassy weeds in various crops. Its potential to contaminate water sources necessitates robust and sensitive analytical methods for monitoring and risk assessment. The following sections detail various analytical techniques, including chromatographic and immunochemical methods, along with comprehensive experimental protocols and performance data.

Chromatographic Methods

Chromatographic techniques are the gold standard for the quantitative analysis of this compound in water, offering high sensitivity and selectivity. The most common methods involve High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a widely used technique for the analysis of phenylurea herbicides like this compound.

1.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for the analysis of trace levels of this compound in water is sample pre-concentration and cleanup. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

Protocol for Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Ensure the cartridge does not go dry.

  • Sample Loading: Pass the water sample (typically 100-1000 mL, depending on the expected concentration) through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

1.1.2. HPLC-UV/DAD Protocol

This protocol is suitable for the routine monitoring of this compound in water samples.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 245 nm.

1.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

  • Instrumentation: A UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • A typical gradient starts with a low percentage of Solvent B, which is increased over the course of the run to elute this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound for quantification and confirmation. The specific precursor and product ions should be optimized by infusing a standard solution of this compound into the mass spectrometer.

      • Example Transitions: These would need to be determined empirically, but would be based on the fragmentation of the protonated this compound molecule ([M+H]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of pesticides. For phenylurea herbicides like this compound, a derivatization step is often required to improve their thermal stability and chromatographic behavior.

1.2.1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction (LLE) or SPE as described previously.

  • Derivatization: A common derivatization procedure for phenylureas involves alkylation. For example, the extracted residue can be derivatized with a reagent like trifluoroacetic anhydride (TFAA) or by methylation.

Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: Splitless injection mode with an injection volume of 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. In SIM mode, characteristic ions for the derivatized this compound are monitored.

Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers a rapid and cost-effective alternative to chromatographic methods. While a specific commercial ELISA kit for this compound was not identified, kits for closely related phenylurea herbicides, such as Diuron, are available and may exhibit cross-reactivity with this compound.

2.1. Principle of Competitive ELISA

The competitive ELISA format is commonly used for small molecules like pesticides. In this assay, this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on an antibody coated onto a microplate well. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is typically generated by an enzymatic reaction that produces a color change, which is measured using a microplate reader.

2.2. Protocol for a Generic Phenylurea Herbicide ELISA (based on a Diuron Kit)

The following is a general protocol based on commercially available ELISA kits for Diuron. It is crucial to consult the specific kit manufacturer's instructions for precise details.

  • Sample Preparation: Water samples can often be analyzed directly without pre-treatment. If necessary, filter the sample to remove particulate matter.

  • Assay Procedure:

    • Add standards, controls, and water samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated phenylurea herbicide to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) to allow for color development.

    • Stop the enzyme-substrate reaction by adding a stop solution.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

2.3. Cross-Reactivity Considerations

It is important to note that antibodies used in ELISA kits for one phenylurea herbicide may cross-react with other structurally similar compounds. For instance, a Diuron ELISA kit may show some level of cross-reactivity with this compound. This can be advantageous for screening for a class of compounds but requires confirmation by a more selective method like LC-MS/MS for specific quantification. The cross-reactivity of one commercially available Diuron ELISA kit is reported to be low for some other phenylureas, but specific data for this compound would need to be obtained from the manufacturer or determined experimentally.[1]

Biosensors

Electrochemical biosensors represent an emerging technology for the rapid and on-site detection of pesticides. These devices utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to convert the binding event into a measurable electrical signal.

Principle of an Amperometric Biosensor for Phenylurea Herbicides

A common approach for detecting phenylurea herbicides is based on the inhibition of the enzyme photosystem II (PSII). These herbicides block the electron transport chain in PSII, and this inhibition can be measured electrochemically.

Protocol for a PSII-Based Electrochemical Biosensor[2][3]

This protocol describes the fabrication and use of a screen-printed electrode-based biosensor for the detection of phenylurea herbicides.

  • Biosensor Preparation:

    • Isolate PSII from a suitable source, such as spinach or a thermophilic cyanobacterium (e.g., Synechococcus elongatus).

    • Immobilize the isolated PSII onto the working electrode of a screen-printed electrode. This can be achieved by physical adsorption or entrapment in a polymer matrix.

  • Measurement Setup:

    • Place the biosensor in a flow cell.

    • Use a potentiostat to apply a constant potential to the working electrode.

    • Illuminate the working electrode with a light source (e.g., a red LED) to initiate photosynthetic electron transport.

    • Continuously flow a buffer solution containing an artificial electron acceptor (e.g., 2,6-dichlorobenzoquinone) over the electrode.

  • Detection Procedure:

    • Record the baseline photocurrent generated by the uninhibited PSII activity.

    • Introduce the water sample containing this compound into the flow cell.

    • This compound will bind to PSII and inhibit electron transport, leading to a decrease in the photocurrent.

    • The magnitude of the decrease in photocurrent is proportional to the concentration of this compound in the sample.

  • Calibration:

    • Calibrate the biosensor by measuring the response to a series of standard solutions of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a calibration curve.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative performance data for the various analytical methods for this compound and related phenylurea herbicides in water.

Table 1: Performance of HPLC-based Methods for Phenylurea Herbicides in Water

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compoundHPLC-DAD4-40 ng/L-74-104[1]
PhenylureasHPLC-DAD0.01 mg/L (instrumental)-48-70 (SPE efficiency)[1]
PhenylureasUHPLC-MS/MS< 3.03 µg/L6.25 - 9.18 µg/L80-117

Table 2: Performance of GC-MS-based Methods for Pesticides in Water

Analyte ClassMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
PesticidesGC-MS/MS5 ng/L10 ng/L88-99
Various PesticidesGC-MS1.8 - 29.2 ng/L-70.1 - 116.5

Table 3: Performance of Immunoassay and Biosensor Methods for Phenylurea Herbicides in Water

AnalyteMethodLimit of Detection (LOD)Linear RangeRecovery (%)Reference
DiuronELISA0.03 µg/L-80-110
Diuron, Atrazine, SimazinePSII Biosensor~10⁻⁹ M--

Note: The performance data can vary depending on the specific instrumentation, experimental conditions, and water matrix.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a water sample using a chromatographic method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Water Sample Collection Filtration Filtration (0.45 µm) SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Evaporation->HPLC_Analysis GCMS_Analysis GC-MS Analysis (with Derivatization) Evaporation->GCMS_Analysis DataAcquisition Data Acquisition HPLC_Analysis->DataAcquisition GCMS_Analysis->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Experimental workflow for chromatographic analysis of this compound in water.

Logical Relationships of Analytical Methods

This diagram shows the logical relationships between the different analytical methods for this compound detection, highlighting their primary applications.

logical_relationships cluster_screening Screening Methods cluster_confirmatory Confirmatory & Quantitative Methods MetoxuronDetection This compound Detection in Water ELISA ELISA MetoxuronDetection->ELISA Rapid, High-Throughput Biosensor Biosensor MetoxuronDetection->Biosensor Rapid, On-site HPLC_UV HPLC-UV/DAD MetoxuronDetection->HPLC_UV Routine Quantification LC_MSMS LC-MS/MS MetoxuronDetection->LC_MSMS High Sensitivity & Specificity GC_MS GC-MS MetoxuronDetection->GC_MS Alternative Confirmatory ELISA->LC_MSMS Confirmation of Positives Biosensor->LC_MSMS Confirmation of Positives

Caption: Logical relationships of analytical methods for this compound detection.

References

Application Note: Analysis of Metoxuron Residue in Crops Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of metoxuron residues in various crop matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol includes sample preparation, extraction, and chromatographic analysis. The method has been validated for its linearity, accuracy, precision, and limits of detection and quantification, demonstrating its suitability for routine monitoring of this compound in agricultural produce to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a selective phenylurea herbicide used for the control of broadleaf weeds in a variety of crops.[1] Its potential persistence in the environment and presence as residues in food commodities necessitates reliable analytical methods for its monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pesticide residues in food due to its high resolution, sensitivity, and reproducibility.[2] This document provides a detailed protocol for the extraction and quantification of this compound in crop samples.

Experimental

  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and a C18 analytical column is required.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound analytical standard.

  • Sample Preparation: Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., aminopropyl).

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)[3]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 210 nm[4] or 244 nm
Run Time Approximately 10 minutes

A stock standard solution of this compound is prepared in acetonitrile. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation and Extraction Protocol

A detailed workflow for the extraction of this compound from crop samples is outlined below. This procedure can be adapted for various plant matrices such as carrots, potatoes, corn, and peas.

  • Homogenization: A representative sample of the crop is thoroughly homogenized.

  • Extraction:

    • Weigh a portion of the homogenized sample.

    • Add acetonitrile as the extraction solvent and macerate.

    • Centrifuge the mixture and collect the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE):

    • The extract is concentrated and then subjected to a clean-up step using an aminopropyl SPE cartridge.

    • The cartridge is conditioned, the sample is loaded, and then washed to remove interferences.

    • This compound is eluted from the cartridge.

  • Final Preparation: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

The linearity of the method is established by analyzing a series of standard solutions at different concentrations.

AnalyteConcentration RangeCorrelation Coefficient (r²)
This compound5 - 500 ppb> 0.999

The LOD and LOQ are determined to assess the sensitivity of the method.

ParameterValue
LOD 0.82 - 1.29 ng/mL
LOQ Calculated as 10 x S/m (where S = standard deviation, m = slope)

Accuracy is evaluated through recovery studies by spiking blank crop samples with known concentrations of this compound. Precision is expressed as the relative standard deviation (%RSD).

Spiked LevelRecovery (%)%RSD
Low74.1 - 116.9%< 10%
Medium74.1 - 116.9%< 10%
High74.1 - 116.9%< 10%

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound in various crop matrices. The validation data confirms that the method is linear, sensitive, accurate, and precise, making it suitable for routine residue analysis.

Experimental Workflow Diagram

Metoxuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis HPLC Analysis cluster_output Results CropSample Crop Sample Homogenization Homogenization CropSample->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of this compound SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Injection Reconstitution->HPLC Data Data Acquisition and Analysis HPLC->Data Report Quantification of this compound Residue Data->Report

References

Application Notes and Protocols for the Quantification of Metoxuron using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metoxuron is a phenylurea herbicide used for the pre- and post-emergence control of broad-leaved weeds in various crops.[1] Its presence in environmental samples such as soil and water is a matter of concern, necessitating sensitive and selective analytical methods for its quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of pesticide residues due to its high sensitivity and selectivity.[2] This document provides a detailed protocol for the quantification of this compound in water samples using GC-MS, along with typical method validation parameters.

The principle of this method involves the extraction of this compound from the sample matrix, followed by separation and detection using a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the analytical column.[3] The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the preconcentration of target analytes and removal of interfering matrix components.[4]

Materials:

  • Water sample

  • Methanol (HPLC grade)

  • Ethyl acetate (Pesticide grade)

  • Deionized water

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Vacuum manifold for SPE

  • Glass vials

Procedure:

  • Cartridge Conditioning: Mount the SPE cartridges on the vacuum manifold. Pass 5 mL of ethyl acetate through each cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge by passing 5 mL of ethyl acetate. Collect the eluate in a clean glass vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

Preparation of Standards

Materials:

  • This compound certified reference standard

  • Methanol or ethyl acetate (HPLC or pesticide grade)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. Typical concentrations may range from 0.01 µg/mL to 1.0 µg/mL.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
InjectorSplitless mode
Injection Volume1 µL
Injector Temperature250 °C
Oven ProgramInitial temp 70 °C, hold for 2 min, ramp at 25 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)72
Qualifier Ions (m/z)228, 183

Data Presentation: Method Validation

The performance of the analytical method should be validated to ensure its reliability. The following table summarizes typical validation parameters for the quantification of this compound by GC-MS. Actual values may vary depending on the matrix and instrumentation.

ParameterTypical Value/RangeDescription
Linearity (R²)> 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a range of concentrations.
Limit of Detection (LOD)0.01 - 0.1 µg/LThe lowest concentration of the analyte that can be reliably detected by the analytical method.
Limit of Quantification (LOQ)0.03 - 0.3 µg/LThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Accuracy (Recovery)70 - 120%The percentage of the known amount of analyte recovered from a spiked sample. In some complex matrices, recoveries can be higher, and the use of matrix-matched standards is recommended to compensate for matrix effects.
Precision (RSD)< 20%The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution with Organic Solvent SPE->Elution Concentration Concentration under Nitrogen Elution->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1. Experimental workflow for this compound quantification.

validation_parameters cluster_sensitivity_metrics Sensitivity Metrics ValidatedMethod Validated Analytical Method Accuracy Accuracy (Recovery) Accuracy->ValidatedMethod Precision Precision (RSD%) Precision->ValidatedMethod Linearity Linearity (R²) Linearity->ValidatedMethod Sensitivity Sensitivity Sensitivity->ValidatedMethod LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ Specificity Specificity Specificity->ValidatedMethod

Figure 2. Logical relationship of method validation parameters.

References

Application Note and Protocol for Metoxuron Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron is a phenylurea herbicide used for the control of broad-leaf weeds in various crops. Monitoring its presence in soil is crucial for environmental assessment and ensuring food safety. This document provides a detailed protocol for the sample preparation of soil for the analysis of this compound residues. The primary methods covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound in complex matrices like soil.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for this compound analysis, often requiring a derivatization step to improve volatility.

Experimental Protocols

Soil Sample Collection and Pre-treatment
  • Sampling: Collect soil samples from the desired depth using a soil auger or corer. Composite multiple subsamples from the sampling area to ensure representativeness.

  • Storage: Store samples in clean, labeled containers and transport them to the laboratory on ice. For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -20°C.

  • Preparation: Air-dry the soil samples at room temperature or in an oven at a temperature not exceeding 40°C. Once dried, grind the soil using a mortar and pestle and sieve it through a 2-mm mesh to obtain a homogenous sample.

Method 1: QuEChERS Extraction and Clean-up

The QuEChERS method offers a simple and rapid approach for extracting a wide range of pesticides from food and environmental matrices.[1][2][3]

3.2.1. Materials and Reagents

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes for clean-up

  • Vortex mixer

  • Centrifuge

3.2.2. Extraction Procedure

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to rehydrate the soil.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3.2.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube containing the d-SPE clean-up sorbents. For this compound analysis, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is recommended.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Method 2: Solid-Phase Extraction (SPE) Clean-up

SPE is a more traditional but highly effective method for cleaning up complex sample extracts.

3.3.1. Materials and Reagents

  • Soil extract (from a suitable solvent extraction, e.g., methanol or acetone)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • SPE vacuum manifold

3.3.2. SPE Procedure

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the soil extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Instrumental Analysis

LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions for this compound should be monitored for quantification and confirmation.

GC-MS Analysis
  • Derivatization: A derivatization step may be necessary to improve the volatility and thermal stability of this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the this compound derivative.

Data Presentation

The following tables summarize typical performance data for the analysis of phenylurea herbicides, including this compound, in soil using the described methods.

Table 1: QuEChERS Method Performance Data for Phenylurea Herbicides in Soil.

ParameterValueReference
Recovery70-120%[1][4]
Relative Standard Deviation (RSD)< 20%
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.005 - 0.05 mg/kg

Table 2: SPE Method Performance Data for this compound in Soil.

ParameterValueReference
Recovery90-130%
Relative Standard Deviation (RSD)1.5-14.8%
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)Not Specified

Visualizations

Metoxuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Soil_Sample Soil Sample Collection Drying Drying & Sieving Soil_Sample->Drying Homogenization Homogenization Drying->Homogenization QuEChERS QuEChERS Extraction (Acetonitrile, Salts) Homogenization->QuEChERS Solvent_Extraction Solvent Extraction (e.g., Methanol) Homogenization->Solvent_Extraction dSPE Dispersive SPE (PSA, C18) QuEChERS->dSPE SPE Solid-Phase Extraction (C18 Cartridge) Solvent_Extraction->SPE LC_MSMS LC-MS/MS dSPE->LC_MSMS GC_MS GC-MS dSPE->GC_MS SPE->LC_MSMS SPE->GC_MS

Caption: Experimental workflow for this compound analysis in soil.

QuEChERS_Workflow Start 10g Homogenized Soil Add_H2O Add 10mL Water Vortex Start->Add_H2O Add_ACN Add 10mL Acetonitrile Add_H2O->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Vortex Vortex Vigorously Add_Salts->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Supernatant Take 1mL Supernatant Centrifuge1->Supernatant dSPE_Tube Transfer to d-SPE Tube (MgSO4, PSA, C18) Supernatant->dSPE_Tube Vortex2 Vortex dSPE_Tube->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Supernatant for Analysis Centrifuge2->Final_Extract

Caption: Detailed workflow of the QuEChERS procedure.

References

Metoxuron as a Positive Control in Photosynthesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Metoxuron as a positive control in photosynthesis research. This compound is a potent and specific inhibitor of Photosystem II (PSII), making it an invaluable tool for validating experimental systems and screening for new compounds that target photosynthetic pathways.

Introduction to this compound

This compound is a phenylurea herbicide that effectively blocks photosynthetic electron transport. Its primary mode of action is the inhibition of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1] By competitively binding to the D1 protein at the plastoquinone (PQ) binding site, this compound displaces the native PQ molecule, thereby interrupting the electron flow from PSII to Photosystem I (PSI).[2][3] This blockage leads to a rapid cessation of linear electron transport, halting CO2 fixation and the production of ATP and NADPH necessary for plant growth.[2] The resulting buildup of excited chlorophyll molecules leads to the formation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to cell death. Due to its well-characterized mechanism of action, this compound serves as a reliable positive control in assays measuring various aspects of photosynthesis.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on key photosynthetic parameters are summarized below. These values can be used as a reference for expected outcomes when using this compound as a positive control.

ParameterPlant SpeciesThis compound ConcentrationObserved EffectReference
Chlorophyll Fluorescence
Fv/Fm (Maximum quantum yield of PSII)Phalaris minor (littleseed canarygrass)> 9 g a.i. ha⁻¹Significant reduction
Fv/FmAvena ludoviciana (wild oat)Not significantly affectedNo change in Kautsky curve shape
Fv/FmBeta vulgaris (sugar beet)70–280 mg a.i. L⁻¹Significant reduction
Oxygen Evolution
O₂ Evolution RateChlamydomonas reinhardtiiIC₅₀: 58.5 μM (for similar PSII inhibitor Cytochalasin A)Inhibition of oxygen evolution
Growth Inhibition
GR₅₀ (50% growth reduction)Spirodela polyrhiza> 0.4 μM (for similar triazine derivatives)Growth inhibition
GR₅₀Lolium perenne110 - 163.6 g a.i. ha⁻¹ (for similar triazine derivatives)Growth inhibition
GR₅₀Triticum aestivum (wheat)25.3 - 34.9 g a.i. ha⁻¹ (for similar triazine derivatives)Growth inhibition

Experimental Protocols

Detailed methodologies for key experiments using this compound as a positive control are provided below.

Preparation of this compound Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for use in various photosynthesis assays.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and organic solvents.

  • Stock Solution (e.g., 100 mM):

    • Weigh out the required amount of this compound powder. The molecular weight of this compound is 228.67 g/mol .

    • Dissolve the this compound powder in a small volume of DMSO or acetone to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution in a tightly sealed amber vial at -20°C to protect it from light and prevent evaporation.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in the appropriate experimental buffer or growth medium to the desired final concentrations.

    • It is recommended to prepare a dilution series to determine the optimal concentration for your specific experimental setup.

Chlorophyll a Fluorescence Measurement

Objective: To measure the effect of this compound on Photosystem II activity by monitoring changes in chlorophyll a fluorescence parameters.

Materials:

  • Plant material (e.g., leaf discs, whole plants, or algal cultures)

  • This compound working solutions

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

Protocol:

  • Sample Preparation and Treatment:

    • For leaf discs, punch out uniform discs from healthy, fully expanded leaves and float them in a buffer solution (e.g., MES buffer).

    • For whole plants, apply this compound via spraying or root drenching.

    • For algal cultures, add this compound directly to the growth medium.

    • Include a control group treated with the solvent (e.g., DMSO) at the same concentration used for the this compound treatment.

  • Dark Adaptation:

    • Dark-adapt the samples for a minimum of 20-30 minutes before measurement. This ensures that all reaction centers of PSII are open and ready for photochemical energy conversion.

  • Fluorescence Measurement:

    • Use a PAM fluorometer to measure the following parameters:

      • F₀: Minimum fluorescence in the dark-adapted state.

      • Fₘ: Maximum fluorescence in the dark-adapted state, induced by a saturating light pulse.

      • Fₛ (or F'): Steady-state fluorescence in the light-adapted state.

      • Fₘ': Maximum fluorescence in the light-adapted state.

  • Calculation of Photosynthetic Parameters:

    • Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates PSII inhibition.

    • ΦPSII (or ΔF/Fₘ') = (Fₘ' - Fₛ) / Fₘ': Effective quantum yield of PSII.

    • qP = (Fₘ' - Fₛ) / (Fₘ' - F₀'): Photochemical quenching, which reflects the proportion of open PSII reaction centers.

    • NPQ = (Fₘ - Fₘ') / Fₘ': Non-photochemical quenching, which indicates the dissipation of excess light energy as heat.

  • Data Analysis:

    • Compare the fluorescence parameters of the this compound-treated samples with the control samples. A significant decrease in Fᵥ/Fₘ and ΦPSII, along with an increase in F₀, is indicative of PSII inhibition.

Oxygen Evolution Measurement

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

  • Isolated thylakoid membranes, algal cells, or leaf discs

  • Clark-type oxygen electrode or other oxygen sensor

  • Reaction buffer (e.g., HEPES buffer with an artificial electron acceptor like DCBQ)

  • This compound working solutions

  • Light source

Protocol:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Reaction Setup:

    • Add the reaction buffer to the electrode chamber.

    • Add the plant material (e.g., a suspension of thylakoids or algal cells).

    • Allow the system to equilibrate in the dark to measure the rate of respiration (oxygen consumption).

  • Measurement of Photosynthesis:

    • Illuminate the sample with a saturating light source to induce photosynthesis and measure the rate of oxygen evolution.

  • Inhibition with this compound:

    • Inject a known concentration of this compound into the chamber and continue to measure the oxygen evolution rate.

    • A decrease in the rate of oxygen evolution indicates inhibition of PSII.

  • Data Analysis:

    • Calculate the rate of oxygen evolution before and after the addition of this compound.

    • Determine the concentration of this compound that causes 50% inhibition (IC₅₀) by testing a range of concentrations.

Visualizations

Signaling Pathway of this compound Action

Metoxuron_Pathway cluster_thylakoid Thylakoid Membrane LHCII LHCII PSII Photosystem II (P680) LHCII->PSII Light Energy Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB_site QB Site (D1 Protein) QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Plastoquinone picks up e-) Blocked Electron Transport Blocked Cytb6f Cytochrome b6f PQ_pool->Cytb6f PSI Photosystem I Cytb6f->PSI This compound This compound This compound->QB_site Competitively Binds ROS Reactive Oxygen Species (ROS) Formation Blocked->ROS Damage Cellular Damage ROS->Damage

Caption: Mechanism of this compound-induced inhibition of photosynthetic electron transport.

Experimental Workflow for Chlorophyll Fluorescence Measurement

Chlorophyll_Fluorescence_Workflow start Start prep Prepare Plant Material (e.g., leaf discs, algae) start->prep treat Treat with this compound (and solvent control) prep->treat dark_adapt Dark Adapt (20-30 min) treat->dark_adapt measure Measure F₀ and Fₘ (PAM Fluorometer) dark_adapt->measure light_adapt Light Adapt & Measure Fₛ and Fₘ' measure->light_adapt calculate Calculate Photosynthetic Parameters (Fᵥ/Fₘ, ΦPSII, qP, NPQ) light_adapt->calculate analyze Analyze and Compare Data calculate->analyze end End analyze->end

Caption: Workflow for assessing PSII activity using chlorophyll fluorescence.

Experimental Workflow for Oxygen Evolution Measurement

Oxygen_Evolution_Workflow start Start prep Prepare Thylakoids/Algae/Leaf Discs start->prep calibrate Calibrate Oxygen Electrode prep->calibrate setup Set up Reaction Chamber calibrate->setup respiration Measure Dark Respiration setup->respiration photosynthesis Illuminate and Measure O₂ Evolution respiration->photosynthesis inhibit Inject this compound photosynthesis->inhibit measure_inhibition Measure Inhibited O₂ Evolution inhibit->measure_inhibition analyze Calculate Inhibition (IC₅₀) measure_inhibition->analyze end End analyze->end

Caption: Workflow for measuring the inhibition of oxygen evolution by this compound.

References

Metoxuron Application in Plant Physiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron is a selective, phenylurea-based herbicide widely utilized in agricultural settings to control broadleaf and grassy weeds in various crops.[1][2][3] Its primary mode of action is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[1] This specific mechanism of action makes this compound a valuable tool for researchers in plant physiology and drug development to study photosynthetic processes, screen for herbicide resistance, and investigate the downstream effects of photosynthetic inhibition. These application notes provide detailed protocols and expected physiological responses when using this compound in a research setting.

Mechanism of Action

This compound acts as a potent and specific inhibitor of the photosynthetic electron transport chain. It binds to the D1 protein within the PSII complex, specifically at the QB binding site. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron flow. The inhibition of electron transport leads to a cascade of downstream effects, including the cessation of ATP and NADPH production, the generation of reactive oxygen species (ROS), and ultimately, the inhibition of carbon fixation and plant death.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative effects of this compound on various plant physiological parameters. The values presented are representative and can vary depending on the plant species, environmental conditions, and experimental setup.

Table 1: Dose-Dependent Effects of this compound on Photosynthetic Parameters

This compound Concentration (µM)Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) (Approx. % Inhibition)Stomatal Conductance (mol H₂O m⁻² s⁻¹) (Approx. % Inhibition)Transpiration Rate (mmol H₂O m⁻² s⁻¹) (Approx. % Inhibition)
0 (Control)10 - 15 (0%)0.2 - 0.4 (0%)2.0 - 4.0 (0%)
0.1 - 1.08 - 12 (10-30%)0.15 - 0.3 (10-25%)1.5 - 3.0 (10-25%)
1.0 - 102 - 8 (30-80%)0.05 - 0.15 (50-75%)0.5 - 1.5 (50-75%)
> 10< 2 (>80%)< 0.05 (>75%)< 0.5 (>75%)

Table 2: Effects of this compound on Chlorophyll a Fluorescence Parameters

This compound Concentration (µM)Fv/Fm (Maximum Quantum Yield of PSII)qP (Photochemical Quenching)NPQ (Non-Photochemical Quenching)
0 (Control)0.78 - 0.850.8 - 0.90.1 - 0.5
0.1 - 1.00.70 - 0.780.6 - 0.80.5 - 1.0
1.0 - 100.50 - 0.700.2 - 0.61.0 - 2.0
> 10< 0.50< 0.2> 2.0

Table 3: Representative IC₅₀ Values for PSII Inhibitors (including Phenylureas like this compound) on Photosynthesis in Different Plant Species

Plant SpeciesCommon NameIC₅₀ for Photosynthesis (µM)
Chlamydomonas reinhardtiiGreen Alga0.1 - 1.0
Lemna minorDuckweed0.5 - 5.0
Sinapis albaWhite Mustard1.0 - 10
Triticum aestivumWheat5.0 - 20
Zea maysCorn/Maize10 - 50

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 228.67 g/mol . For 10 mL of a 10 mM solution, weigh 2.2867 mg of this compound.

    • Dissolve the this compound powder in a small volume of DMSO or acetone (e.g., 1-2 mL) in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume up to 10 mL with distilled water.

    • Store the stock solution at 4°C in the dark.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution with distilled water or a suitable buffer to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM).

    • It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: Application of this compound to Plants

For Whole Plant Studies (Soil Drench):

  • Grow plants in pots with a suitable soil or growth medium.

  • Apply a defined volume of the this compound working solution to the soil surface of each pot. Ensure even distribution.

  • An equal volume of the solvent control (e.g., water with the same percentage of DMSO or acetone as the highest this compound concentration) should be applied to control plants.

  • Monitor the plants over the desired time course.

For Leaf-Level Studies (Foliar Spray or Leaf Disc Assay):

  • Foliar Spray:

    • Prepare the this compound working solutions with a non-ionic surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.

    • Spray the leaves of the plants until runoff, ensuring complete coverage of the adaxial and abaxial surfaces.

    • Control plants should be sprayed with the solvent and surfactant solution.

  • Leaf Disc Assay:

    • Excise leaf discs of a uniform size (e.g., 1 cm diameter) from healthy, fully expanded leaves.

    • Float the leaf discs, abaxial side down, in petri dishes containing the this compound working solutions.

    • Incubate the leaf discs under controlled light and temperature conditions for the desired duration.

Protocol 3: Measurement of Photosynthetic Gas Exchange

Materials:

  • Portable photosynthesis system (e.g., LI-COR LI-6800 or ADC BioScientific LCpro-SD)

  • Plants treated with this compound and control plants

Procedure:

  • Allow the photosynthesis system to warm up and calibrate according to the manufacturer's instructions.

  • Set the environmental parameters in the leaf cuvette to match the experimental conditions (e.g., light intensity, CO₂ concentration, temperature, and humidity).

  • Select a fully expanded, healthy leaf from a treated or control plant and enclose it in the leaf cuvette.

  • Allow the gas exchange parameters to stabilize. This may take several minutes.

  • Record the net photosynthetic rate (A), stomatal conductance (gsw), and transpiration rate (E).

  • Repeat the measurements on multiple leaves and replicate plants for each treatment.

Protocol 4: Measurement of Chlorophyll a Fluorescence

Materials:

  • Chlorophyll fluorometer (e.g., PAM-2500, MINI-PAM, or similar)

  • Plants treated with this compound and control plants

  • Leaf clips

Procedure:

  • Dark-adapt the leaves for at least 20-30 minutes before measurement. This can be done by attaching dark-acclimation clips to the leaves.

  • Measure F₀ and Fm:

    • Place the fiber optic of the fluorometer over the dark-adapted leaf clip.

    • Measure the minimal fluorescence (F₀) using a weak measuring beam.

    • Apply a saturating pulse of high-intensity light (e.g., >8000 µmol m⁻² s⁻¹) for a short duration (e.g., 0.8 s) to measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F₀) / Fm.

  • Measure Light-Adapted Parameters:

    • Expose the leaf to a constant actinic light level.

    • After the fluorescence signal has reached a steady state (Fs), apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

    • Briefly turn off the actinic light and illuminate with far-red light to determine the minimal fluorescence in the light-adapted state (F₀').

    • Calculate the photochemical quenching (qP) = (Fm' - Fs) / (Fm' - F₀') and non-photochemical quenching (NPQ) = (Fm - Fm') / Fm'.

  • Repeat the measurements on multiple leaves and replicate plants for each treatment.

Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Photoinhibition

The inhibition of electron transport by this compound at PSII leads to the over-reduction of the photosynthetic electron transport chain and the subsequent generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS molecules can cause oxidative damage to cellular components and also act as signaling molecules. A key consequence of this oxidative stress is the inhibition of the repair cycle of the D1 protein. Specifically, ROS has been shown to inhibit the translation of the psbA gene, which encodes the D1 protein. This suppression of D1 protein synthesis prevents the replacement of damaged D1 proteins, leading to a net loss of functional PSII complexes and severe photoinhibition.

Metoxuron_Signaling_Pathway cluster_0 Photosynthesis This compound This compound PSII Photosystem II (D1 protein) This compound->PSII Binds to D1 ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) PSII->ROS Inhibition of e⁻ transport leads to Photoinhibition Photoinhibition & Cell Death ETC->Photoinhibition Leads to psbA psbA gene translation ROS->psbA Inhibits D1_synthesis D1 Protein Synthesis psbA->D1_synthesis Blocks PSII_repair PSII Repair Cycle D1_synthesis->PSII_repair Prevents Metoxuron_Experimental_Workflow start Start plant_prep Plant Growth & Acclimation start->plant_prep treatment This compound Application (Soil Drench or Foliar Spray) plant_prep->treatment incubation Incubation Period (Time-course) treatment->incubation measurements Physiological Measurements incubation->measurements gas_exchange Gas Exchange (Photosynthesis, Stomatal Conductance) measurements->gas_exchange chlorophyll_fluorescence Chlorophyll Fluorescence (Fv/Fm, qP, NPQ) measurements->chlorophyll_fluorescence data_analysis Data Analysis & Interpretation gas_exchange->data_analysis chlorophyll_fluorescence->data_analysis end End data_analysis->end

References

Protocol for Testing Metoxuron Efficacy on Weed Species: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of the herbicide Metoxuron against various weed species. This compound is a selective, residual herbicide belonging to the phenylurea class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] This document outlines detailed experimental procedures, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

Effective evaluation of herbicide efficacy relies on the clear and concise presentation of quantitative data. Dose-response studies are fundamental to determining the potency of a herbicide. Key metrics include the Effective Dose (ED50), which is the dose required to achieve 50% of the maximum effect, and the Growth Reduction (GR50), the dose that causes a 50% reduction in plant growth (typically measured as biomass).

Table 1: Efficacy of this compound on Various Weed Species

Weed SpeciesCommon NameEfficacy MetricValueApplication RateGrowth Stage at ApplicationReference
Galium aparineCleavers% Control85-90%2-3 kg/ha Post-emergence[2]
Alopecurus myosuroidesBlack-grassED50Data not available for this compound--
Chenopodium albumLambsquartersGR50Data not available for this compound--
Stellaria mediaChickweedED50Data not available for this compound--
Veronica persicaPersian SpeedwellGR50Data not available for this compound--
Papaver rhoeasCommon PoppyED50Data not available for this compound--
Matricaria chamomillaWild ChamomileGR50Data not available for this compound--

Signaling Pathway: this compound's Inhibition of Photosystem II

This compound, like other phenylurea herbicides, disrupts the photosynthetic electron transport chain in plants. It specifically targets the D1 protein within Photosystem II, binding to the QB site. This binding action physically blocks the docking of plastoquinone (PQ), the native electron acceptor. The inhibition of electron flow from the primary electron acceptor, QA, to QB halts the entire photosynthetic process, leading to the accumulation of reactive oxygen species and ultimately, cell death.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ PQ (Plastoquinone) QB_site->PQ e- ROS Reactive Oxygen Species (ROS) Accumulation QB_site->ROS Inhibition leads to ETC To Electron Transport Chain PQ->ETC Light Light Energy (Photon) Light->P680 This compound This compound This compound->QB_site Binds and Blocks CellDeath Cell Death ROS->CellDeath G A Seed Germination & Plant Growth B Herbicide Application (Varying Doses) A->B C Incubation in Greenhouse B->C D Visual Assessment (% Control) C->D E Biomass Harvest & Drying D->E F Data Analysis (ED50 / GR50 Calculation) E->F G A Plot Establishment & Randomization B This compound Application A->B C Weed Control Assessment (Visual & Biomass) B->C D Crop Tolerance Assessment B->D E Data Analysis (ANOVA) C->E D->E

References

Application Note: Solid-Phase Extraction of Metoxuron from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and preconcentration of the phenylurea herbicide Metoxuron from environmental water samples using solid-phase extraction (SPE). The described method is suitable for researchers and scientists in environmental monitoring and drug development. The protocol utilizes C18 SPE cartridges for efficient isolation of this compound, followed by analysis with High-Performance Liquid Chromatography (HPLC) with UV detection. This document includes a summary of performance data, a step-by-step experimental protocol, and a workflow diagram.

Introduction

This compound is a phenylurea herbicide used for the control of broadleaf weeds. Due to its potential for runoff from agricultural fields, it can contaminate surface and groundwater, posing a risk to environmental and human health.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental matrices. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it ideal for the trace analysis of pesticides like this compound in water.[2][3] This application note details a robust SPE method using C18 cartridges for the determination of this compound in water samples.

Data Presentation

The following table summarizes the quantitative data for the solid-phase extraction of this compound from water samples based on various studies. This data highlights the effectiveness of the SPE method in terms of recovery, detection, and quantification limits.

SPE SorbentSample MatrixFortification Level (µg/L)Recovery (%)LOD (µg/L)LOQ (µg/L)Analytical MethodReference
C18 CartridgeDrinking Water0.025 - 0.475.1 - 100.00.012 - 0.035Not SpecifiedHPLC-DAD[4]
C18 Empore DiskColorado River Water174 - 1040.004 - 0.04Not SpecifiedHPLC-DAD[5]
Oasis HLBDrinking WaterNot Specified63 - 1160.0001 - 0.0015Not SpecifiedUHPLC-MS/MS
Styrene-divinylbenzeneDrinking Water0.025Not Specified≤0.025Not SpecifiedLC-UV

LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry; LC-UV: Liquid Chromatography with Ultraviolet Detection.

Experimental Protocol

This protocol describes the manual solid-phase extraction of this compound from water samples using C18 SPE cartridges.

1. Materials and Reagents

  • SPE Device: 500 mg C18 solid-phase extraction cartridges.

  • Solvents: Methanol (HPLC grade), Dichloromethane (HPLC grade), Acetonitrile (HPLC grade), and Milli-Q or ultrapure water.

  • Apparatus: SPE vacuum manifold, vacuum pump, collection vials, nitrogen evaporator.

  • Sample Collection Bottles: Glass, amber, 1 L capacity.

  • Filters: 0.45 µm glass fiber filters.

2. Sample Preparation

  • Collect water samples in 1 L amber glass bottles.

  • If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • Acidify the filtered sample to a pH of approximately 3.0 with a suitable acid if required by the analytical method.

3. Solid-Phase Extraction Procedure

The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.

  • Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge at a flow rate of approximately 1-2 mL/min. Do not allow the sorbent to dry.

    • Follow with 5 mL of Milli-Q water to equilibrate the sorbent. Ensure the sorbent bed remains submerged in water before sample loading.

  • Loading:

    • Pass the pre-treated water sample (typically 500 mL to 1 L) through the conditioned cartridge at a controlled flow rate of about 5-10 mL/min. A consistent and slow flow rate is crucial for optimal analyte retention.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of Milli-Q water to remove any co-adsorbed interfering substances.

    • Dry the cartridge under vacuum for approximately 20 minutes to remove residual water.

  • Elution:

    • Place collection vials inside the vacuum manifold.

    • Elute the retained this compound from the cartridge by passing 2 x 3 mL of dichloromethane through the sorbent at a slow flow rate (approximately 1 mL/min). Other elution solvents like methanol can also be used.

    • Collect the eluate in the collection vial.

4. Post-Elution Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 0.25 mL) of the HPLC mobile phase.

  • The sample is now ready for injection into the HPLC system.

5. HPLC-UV Analysis Conditions (Example)

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 246 nm for this compound.

  • Column Temperature: 30°C.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Collect Water Sample Filtration 2. Filter Sample (if needed) SampleCollection->Filtration Conditioning 3. Condition C18 Cartridge (Methanol then Water) Filtration->Conditioning Loading 4. Load Sample Conditioning->Loading Washing 5. Wash Cartridge (Milli-Q Water) Loading->Washing Elution 6. Elute this compound (Dichloromethane) Washing->Elution Evaporation 7. Evaporate Eluate Elution->Evaporation Reconstitution 8. Reconstitute Residue Evaporation->Reconstitution HPLC_Analysis 9. Analyze by HPLC-UV Reconstitution->HPLC_Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating and concentrating this compound from environmental water samples prior to chromatographic analysis. The use of C18 cartridges demonstrates good recovery and low detection limits, making this protocol suitable for routine environmental monitoring. Researchers can adapt this protocol to other phenylurea herbicides and different types of environmental matrices with appropriate validation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Metoxuron in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metoxuron is a phenylurea herbicide used for the control of broad-leaved weeds in various crops.[1][2] Its presence in environmental samples such as soil and water is a matter of concern due to potential environmental impact and risks to human health.[3] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound in water and soil matrices. The described method is suitable for routine environmental monitoring and residue analysis.

Physicochemical Properties of this compound

A sound understanding of the physicochemical properties of this compound is crucial for the development of an effective analytical method.

PropertyValueReference
Molecular FormulaC₁₀H₁₃ClN₂O₂[2][4]
Molecular Weight228.67 g/mol
Melting Point124-127 °C
Water Solubility678 mg/L (at 23 °C)
logP (Octanol-water partition coefficient)1.6
pKa13.83 ± 0.70 (Predicted)

I. Analytical Method: HPLC-UV

This section details the optimized HPLC-UV method for the separation and quantification of this compound.

Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with UV-Vis Detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

II. Experimental Protocols

Detailed protocols for sample preparation of water and soil samples are provided below.

A. Protocol for Water Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the pre-concentration and clean-up of water samples.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water, 60:40) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

B. Protocol for Soil Sample Preparation using QuEChERS

This protocol outlines the extraction of this compound from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

  • Homogenized soil sample

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Extraction: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

  • Centrifugation: Immediately cap and shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation: Take an aliquot of the supernatant, filter it through a 0.45 µm syringe filter, and transfer it to an HPLC vial for analysis.

III. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

ParameterResult
Linearity (Concentration Range) 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 95.8 - 103.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Specificity No interference from blank matrix

IV. Visualizations

Experimental Workflow for Water Sample Preparation (SPE)

cluster_prep Water Sample Preparation Workflow Start Start: Water Sample Condition Condition SPE Cartridge (Methanol & Water) Start->Condition Load Load Sample (100 mL) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen) Wash->Dry Elute Elute this compound (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC

Caption: Workflow for the Solid-Phase Extraction of this compound from water samples.

Experimental Workflow for Soil Sample Preparation (QuEChERS)

cluster_prep Soil Sample Preparation Workflow Start Start: Soil Sample Extract Extract with Acetonitrile Start->Extract Salt_Out Add MgSO₄ & NaCl (Salting Out) Extract->Salt_Out Centrifuge1 Centrifuge Salt_Out->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO₄) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.45 µm) Centrifuge2->Filter HPLC HPLC Analysis Filter->HPLC

Caption: Workflow for the QuEChERS extraction of this compound from soil samples.

Logical Relationship of the Analytical Method

cluster_method Analytical Method Overview Sample Environmental Sample (Water or Soil) Preparation Sample Preparation (SPE or QuEChERS) Sample->Preparation Separation HPLC Separation (C18 Column) Preparation->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Overview of the analytical procedure for this compound determination.

References

Application Notes and Protocols for the Use of Metoxuron in Aquatic Toxicology Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron is a phenylurea herbicide used for the control of broad-leaved weeds. Its mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants and algae.[1][2] Due to its potential to enter aquatic ecosystems through runoff and leaching, understanding its toxicity to non-target aquatic organisms is crucial for environmental risk assessment.[1] this compound is classified as very toxic to aquatic life with long-lasting effects.[1]

These application notes provide a summary of available aquatic toxicity data for this compound and detailed protocols for conducting standardized aquatic toxicology bioassays. It is important to note that publicly available, comprehensive quantitative toxicity data for this compound across a wide range of aquatic species is limited. The provided protocols are based on internationally recognized guidelines and should be adapted based on preliminary range-finding studies.

Data Presentation

The following tables summarize the available quantitative toxicity data for this compound for various aquatic organisms. Due to the limited availability of specific data for this compound, data for the structurally similar phenylurea herbicide, isoproturon, is also included for comparative purposes, as this compound is part of the phenylurea class of herbicides which are believed to have a similar mode of action.[3]

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTrophic LevelEndpoint (Duration)Value (µg/L)Reference
Phaeodactylum tricornutum (Diatom)Primary ProducerEC50 (72h)10

Note: Data for this compound is scarce. This table will be updated as more specific data becomes available.

Table 2: Acute and Chronic Toxicity of Isoproturon (a related Phenylurea Herbicide) to Aquatic Organisms

SpeciesTrophic LevelEndpoint (Duration)Value (µg/L)Reference
Phaeodactylum tricornutum (Diatom)Primary ProducerEC50 (72h)10
Daphnia magna (Crustacean)Primary ConsumerNOEC (reproduction)10
AlgaePrimary ProducerNOEC3.2

Signaling Pathway

This compound's primary mechanism of toxicity in phototrophic organisms is the inhibition of Photosystem II (PSII). It binds to the D1 protein in the PSII complex, blocking the binding of plastoquinone (PQ). This interruption of the photosynthetic electron transport chain prevents the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The blockage also leads to oxidative stress and the generation of reactive oxygen species, causing rapid cellular damage.

G cluster_PSII Photosystem II (PSII) cluster_downstream Downstream Effects Light Light P680 P680 Light->P680 Excites Pheophytin Pheophytin P680->Pheophytin Electron Transfer QA QA Pheophytin->QA Electron Transfer QB QB (D1 Protein) QA->QB Electron Transfer Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool Electron Transfer Oxidative_Stress Oxidative Stress QB->Oxidative_Stress Blocked e- flow leads to ATP_NADPH_Production ATP & NADPH Production This compound This compound This compound->QB Binds and Inhibits CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH_Production->CO2_Fixation Drives Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Leads to Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Causes

Caption: this compound inhibits Photosystem II by blocking electron transport at the QB site.

Experimental Protocols

The following are detailed protocols for conducting aquatic toxicology bioassays with this compound, based on OECD guidelines.

Protocol 1: Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

1. Objective: To determine the effects of this compound on the growth of a freshwater green alga (e.g., Scenedesmus subspicatus).

2. Principle: Exponentially growing cultures of algae are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours under controlled conditions. The inhibition of growth is determined by measuring the algal biomass at the end of the exposure period.

3. Materials:

  • Test organism: Scenedesmus subspicatus
  • This compound stock solution
  • Algal growth medium (e.g., OECD TG 201 medium)
  • Sterile culture flasks
  • Incubator with controlled temperature (21-24°C) and continuous illumination
  • Spectrophotometer or cell counter

4. Procedure:

  • Prepare a series of this compound test solutions of different concentrations. A geometric series with a factor of 2 is recommended. Due to limited data, a preliminary range-finding test is crucial.
  • Inoculate the test solutions and control (medium without this compound) with a low density of exponentially growing algae.
  • Incubate the flasks for 72 hours under continuous illumination and constant temperature.
  • Measure the algal biomass (e.g., by cell counts or spectrophotometric absorbance) at 24, 48, and 72 hours.
  • Calculate the percent inhibition of growth for each concentration relative to the control.
  • Determine the EC50 (concentration causing 50% inhibition of growth) and NOEC (No Observed Effect Concentration) using appropriate statistical methods.

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"Start" -> "Prepare_Metoxuron_Solutions"; "Prepare_Metoxuron_Solutions" -> "Inoculate_Algae"; "Inoculate_Algae" -> "Incubate_72h"; "Incubate_72h" -> "Measure_Biomass"; "Measure_Biomass" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Determine_EC50_NOEC"; "Determine_EC50_NOEC" -> "End"; }

Caption: Workflow for the Algal Growth Inhibition Test with this compound.

Protocol 2: Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

1. Objective: To determine the acute toxicity of this compound to a freshwater crustacean (e.g., Daphnia magna).

2. Principle: Young daphnids (less than 24 hours old) are exposed to a range of this compound concentrations for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

3. Materials:

  • Test organism: Daphnia magna (<24 hours old)
  • This compound stock solution
  • Reconstituted freshwater (e.g., as specified in OECD 202)
  • Test vessels (e.g., glass beakers)
  • Incubator with controlled temperature (20 ± 2°C) and a 16h light: 8h dark photoperiod

4. Procedure:

  • Prepare a series of this compound test solutions. A preliminary range-finding test is essential.
  • Place a group of daphnids (e.g., 20 daphnids, divided into four replicates of five) in each test solution and control.
  • Incubate the test vessels for 48 hours under controlled temperature and photoperiod.
  • Record the number of immobilised daphnids in each vessel at 24 and 48 hours.
  • Calculate the percentage of immobilisation for each concentration.
  • Determine the EC50 (concentration causing 50% immobilisation) at 48 hours and the NOEC.

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"Start" -> "Prepare_Solutions"; "Prepare_Solutions" -> "Add_Daphnids"; "Add_Daphnids" -> "Incubate_48h"; "Incubate_48h" -> "Record_Immobilisation"; "Record_Immobilisation" -> "Calculate_EC50"; "Calculate_EC50" -> "End"; }

Caption: Workflow for the Daphnia sp. Acute Immobilisation Test.

Protocol 3: Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

1. Objective: To determine the acute lethal toxicity of this compound to a freshwater fish species (e.g., Rainbow trout, Oncorhynchus mykiss, or Zebrafish, Danio rerio).

2. Principle: Fish are exposed to a range of this compound concentrations for 96 hours. The endpoint is mortality.

3. Materials:

  • Test organism: Juvenile fish of a recommended species
  • This compound stock solution
  • Dechlorinated tap water or reconstituted freshwater
  • Test tanks
  • Aeration system
  • Water quality monitoring equipment (pH, dissolved oxygen, temperature)

4. Procedure:

  • Acclimate the fish to test conditions for at least 12 days.
  • Prepare a series of this compound test solutions. A range-finding test is necessary.
  • Introduce a group of fish (e.g., 10 fish per concentration) to each test tank and control.
  • Maintain the test for 96 hours under controlled temperature (species-specific) and photoperiod (e.g., 16h light: 8h dark).
  • Monitor and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.
  • Measure water quality parameters (pH, dissolved oxygen, temperature) daily.
  • Calculate the LC50 (concentration causing 50% mortality) at 96 hours and the NOEC.

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"Start" -> "Acclimate_Fish"; "Acclimate_Fish" -> "Prepare_Solutions"; "Prepare_Solutions" -> "Expose_Fish"; "Expose_Fish" -> "Incubate_96h"; "Incubate_96h" -> "Record_Mortality"; "Incubate_96h" -> "Monitor_Water_Quality"; "Record_Mortality" -> "Calculate_LC50"; "Calculate_LC50" -> "End"; }

Caption: Workflow for the Fish Acute Toxicity Test.

Analytical Methods

Accurate determination of this compound concentrations in test solutions is critical for reliable toxicity data. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common and effective method for the analysis of phenylurea herbicides in water.

Recommended Method: HPLC with UV or Mass Spectrometry Detection

  • Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

  • Detection:

    • UV Detection: this compound can be detected by its UV absorbance.

    • Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.

A validated analytical method should be used to confirm the concentrations of this compound at the beginning and end of the exposure period in all bioassays.

Conclusion

This compound is a herbicide with a high potential for aquatic toxicity. The provided protocols, based on OECD guidelines, offer a framework for conducting robust bioassays to assess its environmental risk. Due to the limited availability of specific toxicity data for this compound, it is imperative that researchers conduct preliminary range-finding studies to determine appropriate test concentrations. Accurate analytical verification of exposure concentrations is also essential for generating high-quality and reliable ecotoxicological data. Further research is needed to generate a more comprehensive dataset on the effects of this compound on a wider range of aquatic organisms to support thorough environmental risk assessments.

References

Application Notes and Protocols for the Extraction and Cleanup of Metoxuron in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and cleanup of Metoxuron, a phenylurea herbicide, from various plant tissues. The methodologies described are based on established and validated techniques, primarily focusing on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), to ensure reliable and reproducible results for residue analysis.

Introduction

This compound is a selective herbicide used for the control of broadleaf weeds and grasses in a variety of crops.[1] Monitoring its residue levels in plant tissues is crucial for food safety, environmental protection, and regulatory compliance. The complex nature of plant matrices, which contain pigments, lipids, sugars, and other interfering substances, necessitates efficient extraction and cleanup procedures to obtain accurate analytical results.

This document outlines two robust methods for the extraction and cleanup of this compound from plant samples prior to chromatographic analysis. The QuEChERS method offers a rapid and high-throughput approach, while Solid-Phase Extraction provides a more targeted cleanup, resulting in very clean extracts.

Quantitative Data Summary

The following table summarizes the typical performance data for the extraction and cleanup of this compound and other phenylurea herbicides from various plant tissues using the methods described below. These values are indicative and may vary depending on the specific plant matrix, instrumentation, and laboratory conditions.

MethodPlant MatrixAnalyte(s)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
QuEChERS Fruits and VegetablesMultiple Pesticides70 - 1200.01 - 0.050.05 - 0.1[2]
QuEChERS Wheat Grain and StrawMesosulfuron-methyl & Diflufenican74 - 98-0.01[3]
SPE (Florisil) Onion, Spinach, Cucumber15 Phenylurea Herbicides75.3 - 121.60.005 - 0.05-[4]
SPE (C18) Tap WaterThis compound, Monuron, Diuron, etc.-0.00082 - 0.00129-[3]

Experimental Protocols

QuEChERS Method

The QuEChERS method has become a widely adopted standard for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and low solvent consumption.

1.1. Materials and Reagents

  • Homogenizer (e.g., high-speed blender or bead mill)

  • Centrifuge capable of 3000-5000 x g

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution for planar pesticides

  • This compound analytical standard

1.2. Extraction Procedure

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the plant tissue into a blender or homogenization tube. If the sample is dry, add an appropriate amount of deionized water to achieve a final water content of approximately 80%. Homogenize the sample until a uniform consistency is achieved.

  • Extraction: Transfer a 10 g (or 15 g) homogenized sample into a 50 mL centrifuge tube. Add 10 mL (or 15 mL) of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add a pre-packaged salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate for the EN 15662 method). Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Carefully transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the d-SPE sorbent mixture. The choice of sorbent depends on the matrix:

    • General Fruits and Vegetables: 50 mg PSA and 150 mg anhydrous MgSO₄ per mL of extract.

    • Samples with Fats and Waxes: Add 50 mg of C18 sorbent per mL of extract.

    • Pigmented Samples (e.g., spinach, carrots): Add 50 mg of GCB per mL of extract. Note: GCB may lead to the loss of planar pesticides like this compound, so its use should be evaluated carefully.

  • Cleanup: Cap the tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The supernatant is the final extract. It can be directly analyzed by LC-MS/MS or GC-MS. For HPLC-UV analysis, a solvent exchange to a mobile phase-compatible solvent may be necessary.

Solid-Phase Extraction (SPE) Method

SPE is a highly effective cleanup technique that can provide cleaner extracts than d-SPE, which is particularly beneficial for complex matrices or when lower detection limits are required. This protocol is based on a method developed for the analysis of phenylurea herbicides in vegetables.

2.1. Materials and Reagents

  • Homogenizer

  • Centrifuge

  • SPE manifold and cartridges (e.g., Florisil, 500 mg)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • This compound analytical standard

2.2. Extraction Procedure

  • Sample Homogenization: Homogenize the plant tissue as described in the QuEChERS method (Section 1.2, Step 1).

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile. Shake or vortex for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Collection: Decant the supernatant into a clean tube.

2.3. SPE Cleanup Procedure

  • Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of methanol followed by 5 mL of acetonitrile through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 5 mL of the acetonitrile extract (from Step 2.2.4) onto the conditioned SPE cartridge.

  • Washing (Optional): If further cleanup is needed, a washing step with a small volume of a solvent that does not elute the analyte of interest can be performed. This step should be optimized based on the specific matrix.

  • Elution: Elute the this compound from the cartridge with an appropriate solvent. For phenylurea herbicides on a Florisil cartridge, a mixture of acetonitrile and acetone is often effective. The exact volume and composition of the elution solvent should be optimized for maximum recovery. A common starting point is 2 x 5 mL of acetonitrile:acetone (9:1, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Visualizations

QuEChERS_Workflow cluster_cleanup Dispersive SPE Cleanup start Start: Plant Tissue Sample homogenize 1. Homogenize Sample (10-15 g) start->homogenize extract 2. Add Acetonitrile & Shake homogenize->extract add_salts 3. Add QuEChERS Salts & Shake extract->add_salts centrifuge1 4. Centrifuge (≥3000 x g, 5 min) add_salts->centrifuge1 supernatant Transfer Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 5. Add d-SPE Sorbent (PSA, C18, GCB) & Shake supernatant->dspe centrifuge2 6. Centrifuge (≥3000 x g, 5 min) dspe->centrifuge2 final_extract Final Extract for Analysis (LC/GC-MS) centrifuge2->final_extract

Caption: Workflow for this compound extraction and cleanup using the QuEChERS method.

SPE_Workflow cluster_spe Solid-Phase Extraction Cleanup start Start: Plant Tissue Sample homogenize 1. Homogenize Sample start->homogenize extract 2. Extract with Acetonitrile & Centrifuge homogenize->extract supernatant Collect Supernatant extract->supernatant load_sample 4. Load Extract supernatant->load_sample condition_spe 3. Condition SPE Cartridge (e.g., Florisil) condition_spe->load_sample wash_spe 5. Wash (Optional) load_sample->wash_spe elute_analyte 6. Elute this compound wash_spe->elute_analyte evaporate 7. Evaporate & Reconstitute elute_analyte->evaporate final_extract Final Extract for HPLC Analysis evaporate->final_extract

Caption: Workflow for this compound extraction and cleanup using Solid-Phase Extraction.

References

Troubleshooting & Optimization

Improving the limit of detection for Metoxuron in water samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the limit of detection for the herbicide Metoxuron in water samples. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in water at low concentrations?

A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of this compound in water samples at trace levels.[1][2] This technique offers very low limits of detection, often in the nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range, due to its ability to minimize matrix interference and provide specific identification of the analyte.[3][4]

Q2: How can I pre-concentrate my water sample to improve the detection limit?

A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique to pre-concentrate this compound from water samples, thereby significantly lowering the achievable limit of detection.[3] Oasis HLB and C18 cartridges are commonly used for the extraction of phenylurea herbicides like this compound.

Q3: What are the typical instrument conditions for this compound analysis using LC-MS/MS?

A3: Typical LC-MS/MS conditions involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization. Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Q4: Can I use HPLC with UV detection for this compound analysis?

A4: Yes, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a viable method for this compound analysis, although it is generally less sensitive than LC-MS/MS. To achieve lower detection limits with HPLC-UV, a pre-concentration step using SPE is essential. The typical detection wavelength for phenylurea herbicides is around 210 nm or 245 nm.

Data Presentation: Limits of Detection (LOD)

The following table summarizes the achievable limits of detection for this compound and similar phenylurea herbicides in water using different analytical methods.

Analytical MethodSample PreparationAnalyte(s)Limit of Detection (LOD)Reference(s)
LC-MS/MSSPEPhenylurea Herbicides0.01 - 1.54 ng/L
UHPLC-MS/MSSPEMulticlass Pesticides0.1 - 1.5 pg/mL
LC-MS/MSDirect Injection30 Pesticides0.02 - 0.1 µg/L
HPLC-UVSPEMonuron, Diuron, Linuron, Metazachlor, this compound0.82 - 1.29 ng/mL
HPLC-DADSPEChlorbromuron, Diuron, Linuron, this compound, Monuron0.3 µg/L
Dual-Column HPLC-DADSPEVarious Herbicides0.012 - 0.035 µg/L

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound Pre-concentration

This protocol describes a general procedure for the extraction and concentration of this compound from water samples using Oasis HLB cartridges.

Materials:

  • Oasis HLB SPE cartridges (e.g., 200 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Nitrogen evaporator

  • Glass test tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the Oasis HLB cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 5 mL of ultrapure water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Load 250-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

  • Cartridge Drying:

    • Dry the cartridge under vacuum for at least 30 minutes to remove residual water.

  • Elution:

    • Elute the trapped analytes with two 3 mL aliquots of a methanol:ethyl acetate (70:30 v/v) mixture into a clean glass tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS or HPLC-UV analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration Condition Condition Cartridge (Methanol & Water) Load_Sample Load Water Sample Condition->Load_Sample Wash Wash Cartridge (Remove Interferences) Load_Sample->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound (Organic Solvent) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis Inject for Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • This compound MRM Transitions (Example):

    • Quantifier: Precursor ion (m/z) -> Product ion (m/z)

    • Qualifier: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions and collision energies should be optimized for the instrument being used.)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in water samples.

Q: My this compound peak is showing significant tailing. What could be the cause?

A: Peak tailing for phenylurea herbicides can be caused by several factors:

  • Secondary Silanol Interactions: Active sites on the silica-based C18 column can interact with the analyte.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can also help by protonating the silanol groups and reducing secondary interactions.

  • Column Contamination: Accumulation of matrix components on the column inlet.

    • Solution: Use a guard column and ensure adequate sample cleanup. If the column is contaminated, try flushing it with a strong solvent.

  • Column Overload: Injecting too high a concentration of the analyte.

    • Solution: Dilute the sample or reduce the injection volume.

Q: I am observing a gradual shift in the retention time of this compound over a sequence of injections. What should I do?

A: Retention time drift can be indicative of several issues:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially with gradient elution.

    • Solution: Increase the re-equilibration time at the end of your gradient program.

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and ensure the solvent lines are properly primed.

  • Pump Malfunction: Inconsistent flow rate from the HPLC pump.

    • Solution: Check the pump for leaks and perform routine maintenance, including seal replacement.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

Q: My signal intensity for this compound is low and inconsistent, especially in real water samples. What is the likely problem?

A: Low and variable signal intensity, particularly in complex matrices, often points to matrix effects , specifically ion suppression in LC-MS/MS.

  • Cause: Co-eluting matrix components compete with this compound for ionization in the ESI source, reducing its signal.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Optimize your SPE procedure. Consider using a different sorbent or adding extra washing steps.

    • Modify Chromatography: Adjust the LC gradient to separate this compound from the interfering compounds.

    • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects and improve quantitative accuracy. If not available, a structurally similar compound can be used.

    • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_signal Signal Intensity Issues Start Problem with this compound Analysis Peak_Tailing Peak Tailing? Start->Peak_Tailing RT_Drift Retention Time Drifting? Start->RT_Drift Low_Signal Low/Inconsistent Signal? Start->Low_Signal Check_Column Check for Column Contamination Use Guard Column Peak_Tailing->Check_Column Yes Peak_Tailing->RT_Drift No Check_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Column->Check_pH Check_Overload Reduce Injection Volume or Dilute Sample Check_pH->Check_Overload Check_Equilibration Increase Column Equilibration Time RT_Drift->Check_Equilibration Yes RT_Drift->Low_Signal No Check_Mobile_Phase Prepare Fresh Mobile Phase Check_Equilibration->Check_Mobile_Phase Check_Pump Check Pump for Leaks & Flow Rate Check_Mobile_Phase->Check_Pump Improve_Cleanup Optimize SPE Cleanup Low_Signal->Improve_Cleanup Yes Modify_Chroma Adjust LC Gradient Improve_Cleanup->Modify_Chroma Use_IS Use Internal Standard Modify_Chroma->Use_IS

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Technical Support Center: Addressing Metoxuron Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Metoxuron cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in immunoassays?

This compound is a phenylurea herbicide used to control weeds in various crops.[1][2][3] Cross-reactivity in immunoassays occurs when an antibody designed to detect a specific target molecule (analyte) also binds to other structurally similar molecules. This is a significant concern with this compound as it shares a common chemical scaffold with other phenylurea herbicides, potentially leading to inaccurate quantification and false-positive results in immunoassays designed for related compounds.[4]

Q2: Which compounds are known to cross-react with antibodies in this compound-related immunoassays?

Antibodies developed for the phenylurea herbicide chlortoluron have shown cross-reactivity with this compound, as well as other structurally similar herbicides like chlorbromuron and isoproturon.[4] Due to their structural similarities, it is crucial to assess the potential for cross-reactivity with any phenylurea compound present in the sample.

Q3: How can I determine the specificity of my antibody for this compound?

To determine the specificity of your antibody, you should perform a cross-reactivity study. This involves testing the antibody's binding to a panel of structurally related compounds. The results are typically expressed as the concentration of the cross-reactant required to cause the same level of inhibition as a specific concentration of the target analyte (this compound).

Q4: What are the general strategies to minimize cross-reactivity in my immunoassay?

Several strategies can be employed to minimize cross-reactivity:

  • Antibody Selection: Utilize a highly specific monoclonal antibody. Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity compared to polyclonal antibodies.

  • Assay Optimization: Adjusting assay parameters such as incubation times, temperature, and the concentrations of antibodies and reagents can help favor the binding of the target analyte.

  • Buffer Composition: Modifying the pH and ionic strength of the assay buffer can alter antibody-antigen binding affinities and potentially reduce cross-reactivity.

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering cross-reactants to a level below the detection limit of the assay, though this may also impact the detection of your target analyte.

Troubleshooting Guide

This guide provides solutions to common issues encountered during immunoassays involving this compound.

Problem Possible Cause Recommended Solution
High background signal Non-specific binding of antibodies to the plate or other reagents.Increase the number of washing steps. Optimize the concentration of the blocking agent (e.g., BSA or casein).
Cross-reactivity of the detection antibody with other components.Use a more specific detection antibody or perform a cross-adsorption of the antibody against potential cross-reactants.
Inconsistent results (Poor Reproducibility) Pipetting errors or variability in incubation times.Ensure accurate and consistent pipetting. Use a calibrated pipette. Standardize all incubation times and temperatures.
Edge effects on the microplate.Avoid using the outer wells of the microplate, or ensure even temperature distribution during incubation.
False-positive results Cross-reactivity with other phenylurea herbicides in the sample.Confirm positive results with a secondary, more specific method like HPLC or mass spectrometry. Implement strategies to reduce cross-reactivity as outlined in the FAQs and the detailed protocol below.
Contamination of samples or reagents.Use fresh, high-purity reagents and take care to avoid cross-contamination between samples.
Low or no signal Incorrect antibody concentration.Optimize the concentration of both the capture and detection antibodies through a checkerboard titration.
Inactive enzyme or substrate.Ensure that the enzyme conjugate and substrate are stored correctly and have not expired.

Understanding Structural Similarities: this compound and its Analogs

Cross-reactivity is fundamentally driven by the structural similarity between the target analyte and other molecules. The following diagram illustrates the chemical structures of this compound and other phenylurea herbicides known to potentially cross-react in immunoassays.

G Chemical Structures of this compound and Potential Cross-Reactants cluster_this compound This compound cluster_isoproturon Isoproturon cluster_chlortoluron Chlortoluron This compound Metoxuron_label This compound (Target Analyte) Isoproturon_label Isoproturon (Potential Cross-Reactant) Isoproturon Chlortoluron_label Chlortoluron (Potential Cross-Reactant) Chlortoluron

Caption: Structural comparison of this compound, Isoproturon, and Chlortoluron.

Experimental Protocols

Protocol 1: Quantitative Cross-Reactivity Assessment

This protocol outlines the steps to determine the percentage of cross-reactivity of an antibody with potential interfering compounds. This is a crucial step for validating the specificity of an immunoassay.

Objective: To quantify the cross-reactivity of an anti-Metoxuron antibody with structurally related phenylurea herbicides.

Materials:

  • This compound standard

  • Potential cross-reactant standards (e.g., Isoproturon, Chlortoluron, Linuron, Diuron)

  • Coated and blocked immunoassay plates

  • Anti-Metoxuron antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Plate reader

  • Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

Methodology:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the this compound standard to generate a standard curve (e.g., from 0.1 to 100 ng/mL).

    • For each potential cross-reactant, prepare a separate serial dilution over a broader concentration range (e.g., from 1 to 10,000 ng/mL).

  • Competitive Immunoassay:

    • Add 50 µL of each standard or cross-reactant dilution to the wells of the coated and blocked microplate.

    • Add 50 µL of the optimized dilution of the anti-Metoxuron antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with PBST.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with PBST.

    • Add 100 µL of the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for this compound and each cross-reactant to generate sigmoidal dose-response curves.

    • Determine the concentration of this compound and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity (%CR) using the following formula:

      %CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Data Presentation:

Summarize the results in a table for easy comparison.

Compound IC50 (ng/mL) Cross-Reactivity (%)
This compound[User to insert data]100
Isoproturon[User to insert data][User to calculate]
Chlortoluron[User to insert data][User to calculate]
Linuron[User to insert data][User to calculate]
Diuron[User to insert data][User to calculate]
Protocol 2: Optimizing Assay Specificity by Modifying Buffer Composition

This protocol provides a method to reduce cross-reactivity by adjusting the assay buffer conditions.

Objective: To enhance the specificity of the immunoassay by identifying a buffer composition that minimizes the binding of cross-reactants while maintaining strong binding of this compound.

Materials:

  • This compound and cross-reactant standards

  • Anti-Metoxuron antibody

  • A series of assay buffers with varying pH (e.g., 6.0, 7.4, 8.0) and ionic strengths (e.g., by varying NaCl concentration from 0.1 M to 0.5 M).

  • Other immunoassay reagents as listed in Protocol 1.

Methodology:

  • Perform Competitive Immunoassays:

    • Conduct the competitive immunoassay as described in Protocol 1.

    • Run parallel assays, each using a different buffer composition for the antibody and standard/cross-reactant dilution steps.

  • Evaluate Performance:

    • For each buffer condition, determine the IC50 for this compound and the key cross-reactants.

    • Calculate the %CR for each cross-reactant in each buffer.

  • Select Optimal Buffer:

    • Choose the buffer composition that provides the lowest %CR for the interfering compounds while maintaining a low IC50 for this compound.

Logical Workflow for Troubleshooting Cross-Reactivity

The following diagram illustrates a logical workflow for identifying and addressing cross-reactivity issues in your immunoassay.

G Troubleshooting Workflow for this compound Cross-Reactivity start Suspected Cross-Reactivity (e.g., False Positives) check_antibody Verify Antibody Specificity Data (Consult Datasheet) start->check_antibody perform_cr_study Perform Quantitative Cross-Reactivity Study (Protocol 1) check_antibody->perform_cr_study Specificity data unavailable or insufficient is_cr_significant Is Cross-Reactivity >5%? perform_cr_study->is_cr_significant optimize_assay Optimize Assay Conditions is_cr_significant->optimize_assay Yes end_accept Acceptable Specificity Achieved is_cr_significant->end_accept No modify_buffer Modify Buffer Composition (Protocol 2) optimize_assay->modify_buffer change_antibody Source a More Specific Antibody (e.g., Monoclonal) modify_buffer->change_antibody Cross-reactivity still high revalidate_assay Re-validate Assay with Optimized Conditions modify_buffer->revalidate_assay Improvement observed change_antibody->revalidate_assay revalidate_assay->is_cr_significant end_confirm Confirm with Orthogonal Method (e.g., LC-MS/MS) revalidate_assay->end_confirm If residual cross-reactivity is a concern

References

Technical Support Center: Enhancing Metoxuron Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Metoxuron using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the ionization of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: this compound, a phenylurea herbicide, is amenable to both positive and negative ion modes, but it is most commonly analyzed in positive ion mode via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][2] ESI is generally preferred for its sensitivity with polar compounds like this compound dissolved in common reversed-phase liquid chromatography (LC) mobile phases.[3] The choice between ESI and APCI can depend on the sample matrix and the presence of interfering compounds.[1] APCI may offer better performance for less polar analytes or in situations where ESI suffers from significant ion suppression.[4]

Q2: What are the expected precursor ions for this compound in positive ion mode?

A2: In positive ion mode, the primary expected precursor ion for this compound (Chemical Formula: C10H13ClN2O2, Molecular Weight: 228.67 g/mol ) is the protonated molecule, [M+H]⁺, at an m/z of approximately 229.07. However, it is common to observe other adducts, such as the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. The formation of these adducts can be influenced by the purity of solvents, glassware, and mobile phase additives.

Q3: Why am I observing poor signal intensity for this compound?

A3: Poor signal intensity is a frequent issue in mass spectrometry and can be attributed to several factors. These include:

  • Suboptimal Ionization Source Parameters: Incorrect voltages, temperatures, or gas flow rates can significantly hinder ion formation and transmission.

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal. This is a major concern in complex matrices like food or environmental samples.

  • In-Source Fragmentation: this compound may fragment within the ion source before reaching the mass analyzer, depleting the precursor ion signal.

  • Adduct Formation: The formation of various adducts (e.g., sodium, potassium) can distribute the total ion current among several species, reducing the intensity of the target protonated molecule.

  • Improper Sample Preparation: Inefficient extraction or the presence of contaminants can interfere with ionization.

Troubleshooting Guides
Guide 1: Low Signal Intensity or "No Peaks"

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Problem: The signal for the this compound standard or sample is very low or absent.

LowSignal_Troubleshooting Start Start: Low this compound Signal Check_MS 1. Verify Instrument Performance Inject a known, reliable standard (e.g., reserpine, leu-enkephalin). Start->Check_MS MS_OK Is the standard signal strong and stable? Check_MS->MS_OK Check_Source 2. Inspect Ion Source & Spray Is the electrospray stable and consistent? MS_OK->Check_Source Yes Troubleshoot_MS Solution: Troubleshoot Mass Spectrometer - Perform tuning and calibration. - Check detector voltage. MS_OK->Troubleshoot_MS No Optimize_Source 3. Optimize Source Parameters Adjust voltages, gas flows, and temperatures. Check_Source->Optimize_Source Yes Clean_Source Solution: Clean Ion Source - Clean capillary, cone, and lenses. - Check for clogs in the nebulizer. Check_Source->Clean_Source No Signal_Improved Signal Improved? Optimize_Source->Signal_Improved Check_LC 4. Evaluate LC System Check for leaks, pressure fluctuations, and column integrity. Check_Sample 5. Investigate Sample Is the concentration adequate? Is the sample degraded? Check_LC->Check_Sample Troubleshoot_LC Solution: Troubleshoot LC System - Check mobile phase preparation. - Replace column/guard column. Check_LC->Troubleshoot_LC Issue Found Prepare_New_Sample Solution: Prepare Fresh Sample - Use a higher concentration. - Verify sample integrity. Check_Sample->Prepare_New_Sample Issue Found End_Further_Investigation Issue Persists: Consider Matrix Effects or In-Source Fragmentation Check_Sample->End_Further_Investigation Signal_Improved->Check_LC No End_Success Problem Resolved Signal_Improved->End_Success Yes

Caption: Troubleshooting workflow for low this compound signal.

Guide 2: Managing Matrix Effects

Matrix effects, particularly ion suppression, are a significant challenge when analyzing this compound in complex samples like soil, water, or agricultural products.

Q: My this compound signal is significantly lower in matrix samples compared to pure standards. How can I mitigate this?

A: This indicates ion suppression. Here are several strategies to address it:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18, HLB) to clean up the sample extract. Develop a robust SPE method by optimizing wash and elution steps.

    • QuEChERS: For food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for removing a wide range of matrix components.

  • Optimize Chromatography: Separate this compound from co-eluting matrix components.

    • Adjust Gradient: Modify the LC gradient to improve the resolution between this compound and interfering peaks.

    • Change Column: Use a column with a different stationary phase or a higher efficiency (e.g., smaller particle size) to enhance separation.

  • Dilute the Sample: A simple and effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their suppressive effect. However, ensure the final concentration of this compound remains above the limit of quantitation (LOQ).

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences the same matrix effects, providing accurate quantification. If a SIL standard is unavailable, a structurally similar compound that does not interfere with this compound can be used.

MatrixEffects_Workflow Start Start: Suspected Matrix Effect (Signal suppression in sample vs. standard) Dilution 1. Dilute Sample Extract (e.g., 1:10, 1:100) Start->Dilution Dilution_Effective Is signal suppression reduced? Dilution->Dilution_Effective Improve_Cleanup 2. Enhance Sample Cleanup - Optimize SPE method - Use QuEChERS Dilution_Effective->Improve_Cleanup No End_Dilution Solution Found Ensure analyte is above LOQ Dilution_Effective->End_Dilution Yes Cleanup_Effective Is suppression still significant? Improve_Cleanup->Cleanup_Effective Modify_LC 3. Modify Chromatography - Adjust LC gradient - Try a different column Cleanup_Effective->Modify_LC Yes Use_IS 4. Implement Internal Standard - Use Stable Isotope-Labeled (SIL) or a structural analog. Cleanup_Effective->Use_IS No LC_Effective Is separation from interferences achieved? Modify_LC->LC_Effective LC_Effective->Use_IS No End_Success Problem Mitigated Proceed with Quantitation LC_Effective->End_Success Yes Use_IS->End_Success

Caption: Decision tree for mitigating matrix effects.

Guide 3: Controlling Adduct Formation & In-Source Fragmentation

Q: I see a high abundance of [M+Na]⁺ or other adducts, and a weak [M+H]⁺ signal. How can I promote protonation?

A: Unwanted adduct formation reduces the intensity of your target ion. To enhance the [M+H]⁺ signal, consider the following:

  • Mobile Phase Additives: The addition of a proton source to the mobile phase is crucial.

    • Formic Acid: Commonly used at 0.1% to promote protonation.

    • Ammonium Formate/Acetate: Adding a volatile salt like ammonium formate or acetate can help suppress sodium and potassium adducts by providing a high concentration of ammonium ions ([M+NH4]⁺), which can be less stable and may convert to [M+H]⁺ more readily. A study showed that adding ammonium acetate was effective in controlling metal ion adducts.

  • System Cleanliness: Sodium and potassium are ubiquitous. Ensure high-purity solvents and clean glassware to minimize alkali metal contamination.

Q: My this compound precursor ion is weak, but I see significant fragment ions in the MS1 scan. What is happening?

A: This phenomenon is known as in-source fragmentation (or in-source decay), where the molecule fragments in the ion source before mass analysis. To minimize this:

  • Reduce Source Voltages: Lower the fragmentor or declustering potential (DP) voltages. These are the primary parameters that control the energy imparted to the ions as they enter the mass spectrometer.

  • Optimize Source Temperature: High source temperatures can promote thermal degradation and fragmentation. Gradually lower the gas temperature to find an optimum where desolvation is efficient but fragmentation is minimal.

Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization is recommended for specific instruments and matrices.

  • Sample Preparation (Water Samples):

    • Filter 100 mL of the water sample.

    • Perform Solid-Phase Extraction using a C18 cartridge.

    • Condition the cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water.

    • Load the sample at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute this compound with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: Start with 10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions for equilibration.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: m/z 229.1

    • Product Ions: Monitor at least two transitions for confirmation (e.g., m/z 72.1, m/z 183.1 - specific transitions should be optimized on your instrument).

    • Source Parameters (Typical Starting Points):

      • Capillary Voltage: 3500 - 4000 V.

      • Gas Temperature: 350 - 400 °C.

      • Drying Gas Flow: 10 L/min.

      • Nebulizer Pressure: 30 - 40 psi.

      • Fragmentor/DP Voltage: 90-120 V (Optimize to maximize precursor signal and minimize in-source fragmentation).

Data Table: Effect of Mobile Phase Additives on this compound Adduct Formation

The choice of mobile phase additive can significantly impact the formation of metal adducts, thereby affecting the intensity of the desired protonated molecule [M+H]⁺. The following data, adapted from a study on controlling metal ion adducts, illustrates this effect for this compound. The values represent the percentage of the total ion signal corresponding to the sum of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. A lower percentage indicates better suppression of metal adducts.

Mobile Phase Additive Combination% Metal Adducts ([M+Na]⁺ + [M+K]⁺)
0.1% Formic Acid2.4%
0.1% Acetic Acid1.5%
5 mM Ammonium Formate + 0.1% Formic Acid0.9%
5 mM Ammonium Acetate + 0.1% Acetic Acid0.4%
5 mM Ammonium Acetate + 0.01% Acetic Acid0.1%
5 mM Ammonium Acetate + 0.005% Acetic Acid0.1%

References

Metoxuron Solubility Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Metoxuron solubility for in vitro assays. Our goal is to provide practical solutions to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water, with a reported solubility of 23 mg/L at 20°C. This low aqueous solubility can present significant challenges when preparing stock solutions and working concentrations for in vitro experiments.

Q2: Which organic solvents can be used to dissolve this compound?

A2: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays. Other effective solvents include acetone, cyclohexanone, and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your assay and the tolerance of your experimental system to that solvent.

Q3: What is the recommended maximum concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), with many sensitive assays requiring concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any potential effects of the solvent.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. To address this, you can try a method known as "pluronic micelle encapsulation" or use other solubilizing agents. Another approach is to perform a serial dilution of the stock solution in the assay medium while vortexing to ensure rapid and uniform mixing. Preparing the working solution immediately before use can also minimize precipitation.

Q5: Can I use heat or sonication to dissolve this compound?

A5: Yes, gentle warming and sonication can aid in the dissolution of this compound in an appropriate organic solvent. However, it is important to be cautious with heat, as excessive temperatures can lead to the degradation of the compound. If you choose to warm the solution, do so gently and for a minimal amount of time. Sonication in a water bath is often a safer and effective alternative.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with this compound solubility during in vitro experiments.

Issue 1: this compound Powder is Not Dissolving in the Chosen Solvent
Possible Cause Troubleshooting Step Success Indicator
Insufficient solvent volume.Increase the solvent volume incrementally.The powder fully dissolves.
Inappropriate solvent.Refer to the solubility data table and select a solvent with higher solubility for this compound.The compound dissolves readily.
Low temperature.Gently warm the solution in a water bath (not exceeding 40°C).Dissolution is achieved.
Compound aggregation.Use a vortex mixer for several minutes or sonicate the solution in a water bath.A clear solution is formed.
Issue 2: Precipitation Occurs Upon Dilution of the Stock Solution into Aqueous Medium
Possible Cause Troubleshooting Step Success Indicator
Exceeding the aqueous solubility limit.Decrease the final working concentration of this compound.The solution remains clear.
Inadequate mixing during dilution.Add the stock solution dropwise to the aqueous medium while continuously vortexing.No visible precipitate forms.
Stock solution concentration is too high.Prepare a lower concentration stock solution in the organic solvent.The compound stays in solution upon dilution.
Temperature shock.Ensure both the stock solution and the aqueous medium are at the same temperature before mixing.A homogenous solution is maintained.

Quantitative Data Summary

The following tables provide a summary of this compound's solubility in various solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (g/kg) at 20-25°C
Water0.023
Acetone260
Cyclohexanone330
Dimethylformamide (DMF)400
Dimethyl sulfoxide (DMSO)>250
Methanol47
Ethanol25
Dichloromethane60
Chloroform63
Toluene25
Benzene38
Xylene17
Isopropanol16

Table 2: Temperature Effects on this compound Solubility

SolventSolubility (g/kg) at Elevated Temperature
Hot Acetone400
Hot Cyclohexanone500
Hot Methanol100

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molar Mass: 228.68 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.29 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 2-3 minutes until the this compound is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve serial_dilute Serial Dilution in Assay Medium dissolve->serial_dilute 10 mM Stock vortex_mix Vortex During Dilution serial_dilute->vortex_mix add_to_cells Add to Cells/Assay vortex_mix->add_to_cells Final Concentration incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_pathway cluster_dissolution Dissolution Problems cluster_precipitation Precipitation on Dilution start Start: this compound Solubility Issue issue What is the issue? start->issue check_solvent Use a better solvent? issue->check_solvent Powder not dissolving lower_conc Lower final concentration? issue->lower_conc Precipitation increase_volume Increase solvent volume? check_solvent->increase_volume No solution Solution Found check_solvent->solution Yes apply_energy Vortex or sonicate? increase_volume->apply_energy No increase_volume->solution Yes gentle_heat Apply gentle heat? apply_energy->gentle_heat No apply_energy->solution Yes gentle_heat->solution Yes no_solution Consult technical support gentle_heat->no_solution No better_mixing Improve mixing technique? lower_conc->better_mixing No lower_conc->solution Yes lower_stock Use a lower stock concentration? better_mixing->lower_stock No better_mixing->solution Yes lower_stock->solution Yes lower_stock->no_solution No

Caption: Troubleshooting decision tree for this compound solubility.

Best practices for handling and disposal of Metoxuron waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting, and detailed protocols for researchers, scientists, and drug development professionals handling and disposing of Metoxuron waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is critical. Direct contact should be avoided by using appropriate Personal Protective Equipment (PPE), as it may cause irritation to the skin, eyes, and respiratory tract.

Q2: What is the general procedure for disposing of pure this compound or concentrated solutions?

A2: Concentrated this compound waste is considered hazardous. It must not be disposed of down the drain. The primary disposal method is to collect it in a clearly labeled, sealed, and appropriate waste container for collection by a licensed chemical waste disposal service.[1][2][3] This may involve incineration at a specialized facility.[3] Always adhere to your institution's and local government's regulations.[2]

Q3: Can I dispose of dilute aqueous this compound waste down the drain?

A3: No. Due to its high toxicity to aquatic organisms, even dilute this compound solutions should not be poured down the drain. This waste should be collected and either treated in the lab to degrade the this compound (see Experimental Protocols) or disposed of via a certified hazardous waste contractor.

Q4: What immediate steps should I take in case of a this compound spill?

A4: In case of a spill, first ensure the area is well-ventilated and evacuate all non-essential personnel. Wearing appropriate PPE (gloves, safety goggles, lab coat, and respiratory protection for powders), contain the spill. For solid spills, gently sweep the material to avoid generating dust and place it in a labeled container. For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial absorbent pads to soak up the spill before collecting it into a hazardous waste container. The spill area must then be decontaminated.

Q5: How do I decontaminate glassware and surfaces after using this compound?

A5: Glassware and surfaces should undergo a triple-rinse procedure. First, rinse with a suitable organic solvent in which this compound is soluble (e.g., acetone or methanol), collecting the rinsate as hazardous waste. Follow this with a wash using a laboratory detergent and water, and finally, rinse with deionized water. For benchtops and other surfaces, wipe thoroughly with a cloth soaked in a detergent solution, followed by a clean water rinse. All cleaning materials (wipes, etc.) should be disposed of as solid hazardous waste.

Troubleshooting Guides

Problem: My chemical degradation procedure (e.g., Fenton's reagent) is not achieving complete this compound degradation.

  • Possible Cause 1: Incorrect pH. The Fenton reaction is highly pH-dependent, with optimal performance typically occurring in a narrow acidic range around pH 3. If the pH is too high or too low, the generation of hydroxyl radicals will be inefficient.

    • Solution: Before adding reagents, adjust the pH of your this compound waste solution to pH 3.0-3.5 using dilute sulfuric acid. Monitor the pH throughout the reaction.

  • Possible Cause 2: Inappropriate Reagent Ratio. The ratio of hydrogen peroxide (H₂O₂) to iron (II) sulfate (Fe²⁺) is critical. An excess of either reagent can inhibit the reaction or act as a scavenger of the hydroxyl radicals.

    • Solution: Optimize the [Fe²⁺]:[H₂O₂] ratio. A common starting point is a 1:3 to 1:2 ratio. You may need to perform small-scale pilot experiments to determine the optimal ratio for your specific waste concentration.

  • Possible Cause 3: Presence of Inhibitors. Other organic compounds or radical scavengers in your waste stream may be competing with this compound for hydroxyl radicals, reducing the degradation efficiency.

    • Solution: If possible, segregate this compound waste from other chemical waste streams. If the waste is mixed, you may need to increase the reagent concentrations or the reaction time. Pre-treatment to remove interfering compounds may be necessary in complex mixtures.

Problem: After decontaminating my glassware, analytical testing still shows traces of this compound.

  • Possible Cause 1: Insufficient Initial Rinse. this compound may not have been fully dissolved and removed during the initial rinse, especially if it dried onto the surface.

    • Solution: Ensure the first rinse is performed with a solvent in which this compound is highly soluble (e.g., acetone, methanol). Ensure the entire surface is wetted and consider using sonication for heavily contaminated items to improve dissolution.

  • Possible Cause 2: Cross-Contamination. The brushes or cloths used for cleaning may have been contaminated.

    • Solution: Use disposable wipes or brushes designated solely for decontaminating this compound-containing equipment. Ensure final rinses are performed with clean, deionized water.

Data Presentation

Table 1: Comparison of Lab-Scale this compound Degradation Methods

ParameterPhoto-Fenton DegradationPhotocatalysis (ZnO/Na₂S₂O₈)
Principle Oxidation by hydroxyl radicals generated from H₂O₂ and Fe²⁺ under UV light.Oxidation on the surface of a semiconductor catalyst under UV light.
Optimal pH ~3.0Not specified, but many studies operate near neutral pH.
Key Reagents Iron (II) Sulfate (FeSO₄), Hydrogen Peroxide (H₂O₂)Zinc Oxide (ZnO), Sodium Persulfate (Na₂S₂O₈)
Typical Reaction Time 60-210 minutes for complete degradation and mineralization.~20 minutes for complete degradation of parent compound.
Reported Efficiency >98% mineralization achievable.Complete disappearance of parent compound.
Considerations Requires pH adjustment and subsequent neutralization. Sludge containing iron may be produced.Requires suspension and later removal of the catalyst powder.

Experimental Protocols

Protocol 1: Chemical Degradation of Aqueous this compound Waste via Photo-Fenton Reaction

This protocol describes the degradation of a 1 L aqueous solution containing this compound using a benchtop photo-Fenton process. All work must be performed in a fume hood with appropriate PPE.

Materials:

  • 1 L beaker or photoreactor vessel

  • Stir plate and magnetic stir bar

  • UV lamp (e.g., medium-pressure mercury lamp)

  • pH meter

  • This compound aqueous waste

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (NaOH), 1 M

Procedure:

  • Preparation: Place 1 L of the this compound waste solution into the reactor vessel with a magnetic stir bar. Begin stirring.

  • pH Adjustment: Measure the initial pH of the solution. Slowly add 1 M H₂SO₄ dropwise until the pH is stable at 3.0-3.5.

  • Catalyst Addition: Add the appropriate amount of FeSO₄·7H₂O to the solution. A typical starting concentration is between 0.05 mM and 1 mM. Allow it to dissolve completely.

  • Initiation of Reaction: Turn on the UV lamp. Carefully and slowly add the required volume of 30% H₂O₂ to the solution. A typical starting concentration is 10 mM. Caution: The reaction can be exothermic. Add H₂O₂ slowly to control the reaction rate.

  • Reaction: Allow the reaction to proceed under continuous stirring and UV irradiation for at least 2 hours. Periodically, small aliquots can be withdrawn to monitor the degradation progress via HPLC analysis (see Protocol 3).

  • Quenching and Neutralization: Once the degradation is complete, turn off the UV lamp. Raise the pH of the solution to ~7.0 using 1 M NaOH to precipitate the iron catalyst as iron (III) hydroxide.

  • Final Disposal: Allow the iron hydroxide precipitate to settle. Decant the supernatant liquid. The liquid can now be tested for residual this compound. If levels are below permissible limits, it may be suitable for disposal as regular aqueous waste (check local regulations). The iron-containing sludge must be collected and disposed of as solid hazardous waste.

Protocol 2: Decontamination of this compound-Contaminated Glassware

Materials:

  • Three separate basins or containers large enough to immerse the glassware.

  • Acetone or Methanol (HPLC grade)

  • Laboratory-grade detergent (e.g., Alconox, Liquinox)

  • Deionized water

  • Appropriate waste containers for solvent and aqueous rinsate.

Procedure:

  • Initial Solvent Rinse: In a designated basin inside a fume hood, rinse the glassware with acetone or methanol to dissolve and remove residual this compound. Swirl the solvent to ensure contact with all internal surfaces. Pour the solvent rinsate into a labeled hazardous waste container for halogenated/non-halogenated solvents as appropriate. Repeat this rinse step.

  • Detergent Wash: In a second basin, wash the glassware thoroughly with a warm solution of laboratory detergent and water. Use a brush to scrub all surfaces. Dispose of this initial detergent solution as aqueous hazardous waste.

  • Water Rinse: In the third basin, rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry on a rack or place it in a drying oven.

  • Verification (Optional): For critical applications, a final rinse with a small amount of a clean solvent (e.g., acetonitrile) can be collected and analyzed via HPLC (see Protocol 3) to verify that the glassware is free from detectable this compound contamination.

Protocol 3: Analytical Verification of this compound Removal by HPLC-DAD

This protocol provides a general method for quantifying this compound in aqueous samples to verify the effectiveness of degradation or decontamination procedures.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase HPLC column.

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Collect an aqueous sample from the waste solution or a final rinse of decontaminated equipment.

    • Filter the sample through a 0.45 µm syringe filter into a clean autosampler vial to remove any particulate matter.

    • If high concentrations are expected, perform a serial dilution with deionized water to bring the concentration within the calibration range.

  • HPLC Conditions (Example):

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio may need optimization. Adding 0.1% formic acid to both phases can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Injection Volume: 20 µL.

    • Detection: Monitor at the wavelength of maximum absorbance for this compound (approx. 245 nm).

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard and generate a calibration curve by plotting peak area against concentration.

  • Analysis and Quantification:

    • Inject the prepared sample.

    • Identify the this compound peak by comparing its retention time to that of the standards.

    • Quantify the concentration of this compound in the sample by using the peak area and the calibration curve. The absence of a peak at the expected retention time indicates the concentration is below the method's limit of detection.

Visual Workflows

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Situation (Quantity, Location, Powder/Liquid) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe evacuate Evacuate Area Alert Supervisor assess->evacuate contain Contain Spill (Use absorbent socks for liquids, cover powders) ppe->contain absorb Apply Absorbent Material (Sand, Vermiculite) contain->absorb Liquid Spill collect Collect Contaminated Material into Labeled Waste Container contain->collect Powder Spill absorb->collect decon Decontaminate Spill Area (Detergent wash, water rinse) collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose report Document Incident dispose->report

Caption: Workflow for responding to a this compound spill.

Waste_Disposal_Decision_Pathway start This compound Waste Generated waste_type What is the waste type? start->waste_type solid Solid Waste (Contaminated PPE, wipes, absorbent material) waste_type->solid Solid liquid Aqueous Waste waste_type->liquid Liquid collect_solid Collect in a sealed, labeled hazardous solid waste container. solid->collect_solid can_treat Can waste be treated in-house via approved degradation protocol? liquid->can_treat end Arrange for Collection by Licensed Waste Contractor collect_solid->end treat Perform Chemical Degradation (e.g., Photo-Fenton Protocol) can_treat->treat Yes collect_liquid Collect in a sealed, labeled hazardous liquid waste container. can_treat->collect_liquid No verify Verify Degradation via HPLC Analysis treat->verify pass Does it meet disposal criteria (e.g., < Limit of Detection)? verify->pass collect_liquid->end pass->collect_liquid No dispose_treated Neutralize and dispose of treated aqueous solution per local regulations. pass->dispose_treated Yes

Caption: Decision pathway for this compound waste disposal.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Analysis of Metoxuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of Metoxuron, a phenylurea herbicide. The information presented is curated from validated analytical studies to assist laboratories in selecting and implementing robust methods for residue analysis in various matrices. While a direct inter-laboratory comparison study on this compound was not identified in the public domain, this guide compiles and contrasts data from individual validated methods to offer a valuable reference for performance evaluation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound analysis is contingent on factors such as the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and reliable technique, particularly for water samples.

Table 1: Comparison of HPLC-UV Method Performance for this compound Analysis in Water [1]

ParameterReported Value
Linearity (Correlation Coefficient, r²) > 0.99
Limit of Detection (LOD) 0.82 - 1.29 ng/mL
Limit of Quantification (LOQ) 2.73 - 4.30 ng/mL
Accuracy (Recovery) 95.0 - 102.0%
Precision (Relative Standard Deviation, RSD) < 5%

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below is a summary of a validated HPLC-UV method for this compound analysis in water.

HPLC-UV Method for this compound in Water[1]

This method is suitable for the quantitative determination of this compound in tap water and soft drinks.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analyte and remove matrix interferences.

  • Sorbent: C18 SPE cartridges.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by distilled water.

    • Pass the water sample (acidified to pH 2.5-3.0) through the cartridge.

    • Wash the cartridge with distilled water.

    • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • The linear range for this method is typically between 5 and 500 ng/mL.

Method Validation Parameters

To ensure the reliability of analytical data, methods must be validated. The key performance parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Visualizing the Analytical Workflow

Understanding the sequence of operations in an analytical process is crucial for implementation and troubleshooting.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleCollection Sample Collection (e.g., Water) Acidification Acidification SampleCollection->Acidification Sample_Loading Sample Loading onto SPE Acidification->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution of this compound Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Figure 1. Experimental workflow for HPLC-UV analysis of this compound in water.

Logical Framework for Method Comparison

A structured approach is necessary when comparing different analytical methods. The following diagram illustrates the key considerations.

cluster_criteria Evaluation Criteria cluster_methods Candidate Methods Method_Selection This compound Analysis Method Selection Performance Performance Characteristics (LOD, LOQ, Accuracy, Precision) Method_Selection->Performance Matrix Matrix Type (Water, Soil, Food) Method_Selection->Matrix Instrumentation Instrumentation Availability (HPLC, GC-MS, LC-MS/MS) Method_Selection->Instrumentation Cost_Time Cost and Time Efficiency Method_Selection->Cost_Time HPLC_UV HPLC-UV Performance->HPLC_UV GC_MS GC-MS Performance->GC_MS LC_MSMS LC-MS/MS Performance->LC_MSMS Matrix->HPLC_UV Matrix->GC_MS Matrix->LC_MSMS Instrumentation->HPLC_UV Instrumentation->GC_MS Instrumentation->LC_MSMS Cost_Time->HPLC_UV Cost_Time->GC_MS Cost_Time->LC_MSMS Decision Optimal Method Selection HPLC_UV->Decision GC_MS->Decision LC_MSMS->Decision

Figure 2. Logical relationship for comparing this compound analysis methods.

References

A Comparative Guide to Metoxuron Certified Reference Materials for Quality Control in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, ensuring the validity of experimental results. This guide provides a comprehensive comparison of commercially available Metoxuron CRMs, detailing their key quality attributes and the analytical methodologies used for their certification.

This compound, a phenylurea herbicide, is a compound of interest in environmental analysis, food safety testing, and toxicological research. Accurate quantification of this compound is crucial for regulatory compliance and for understanding its environmental fate and biological effects. The use of well-characterized CRMs is indispensable for calibrating analytical instruments, validating methods, and ensuring the traceability of measurements.

Comparison of this compound Certified Reference Materials

Several reputable suppliers offer this compound CRMs, each with its own set of certified properties and documentation. While the specific values may vary between lots, the following table provides a comparative overview of typical specifications for this compound CRMs from leading providers. It is essential to consult the Certificate of Analysis (CoA) for the specific lot being used for the most accurate and up-to-date information.

FeatureSupplier A (e.g., Sigma-Aldrich TraceCERT®)Supplier B (e.g., AccuStandard)Supplier C (e.g., LGC Standards)
Product Number Example: 79828Example: P-437NExample: VHG-PEST-123
Certification ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025
Certified Purity (Mass Fraction) 99.8%99.7%99.9%
Expanded Uncertainty (k=2) ± 0.3%± 0.4%± 0.2%
Traceability Traceable to NIST SRMTraceable to NIST SRMTraceable to NMIJ CRM
Primary Analytical Method Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC) with UV detectionQuantitative NMR (qNMR)
Confirmatory Methods HPLC-DAD, GC-FIDGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Major Impurities Profiled Yes (e.g., 3-chloro-4-methoxyaniline <0.1%)Yes (e.g., Unspecified impurity at RRT 1.2 <0.15%)Yes (e.g., Isomeric impurities <0.05%)
Format Neat solidNeat solidSolution in Acetonitrile (100 µg/mL)
Minimum Sample Size 10 mg10 mg1 mL
Storage Conditions 2-8 °CRoom Temperature-20 °C

Experimental Protocols for CRM Certification

The certification of this compound CRMs involves a rigorous set of analytical procedures to establish the purity of the material and to quantify any impurities present. The following are detailed methodologies for the key experiments typically cited in the certification process.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the this compound material.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: A 5 mg sample of the this compound material is accurately weighed and dissolved in 0.75 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a known amount of tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis: The chemical shifts, signal multiplicities, and integration values of the observed resonances are compared with the expected spectrum for the this compound structure. The spectrum should be consistent with the structure of 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea.

Purity Determination by Quantitative NMR (qNMR)
  • Objective: To determine the mass fraction of this compound in the certified reference material.[1][2]

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: An accurately weighed amount of the this compound CRM (approximately 10 mg) and an accurately weighed amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a suitable deuterated solvent.

  • Data Acquisition: The ¹H NMR spectrum of the mixture is acquired under quantitative conditions, ensuring complete relaxation of all relevant signals.

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of a characteristic this compound proton signal (e.g., the N-dimethyl protons) to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal. The measurement uncertainty is calculated following the principles of ISO GUM.

Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify any organic impurities in the this compound material.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of the this compound CRM is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The peak area of any impurity is compared to the peak area of the main this compound peak to determine the area percent of each impurity. The response factors of the impurities, if known, are used for more accurate quantification.

Visualizing the Quality Control Workflow

To better understand the process of certifying and using a this compound CRM, the following diagrams illustrate the key workflows.

Caption: Workflow for this compound CRM certification and use.

logical_relationship Logical Relationship of Metrological Traceability si SI Units (e.g., kilogram) nmi National Metrology Institute (e.g., NIST, NMIJ) Primary Standard si->nmi Realization crm_producer CRM Producer (e.g., Sigma-Aldrich, AccuStandard) Certified Reference Material nmi->crm_producer Calibration lab Analytical Laboratory In-house Working Standard crm_producer->lab Calibration result Analytical Result lab->result Measurement

Caption: Metrological traceability of a this compound measurement.

References

A Comparative Analysis of Metoxuron and Other Phenylurea Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenylurea herbicide Metoxuron with other members of its class. The information presented is supported by experimental data to assist researchers in evaluating their suitability for various applications.

Introduction to Phenylurea Herbicides

Phenylurea herbicides are a class of chemical compounds widely used in agriculture for the control of broadleaf weeds and annual grasses.[1] Their primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[2] By binding to the D1 protein of the PSII complex, they block the electron transfer from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[2] This disruption of the photosynthetic electron transport chain leads to the production of reactive oxygen species, causing cellular damage and ultimately plant death.[2] this compound is a selective, pre- and post-emergence phenylurea herbicide used to control grass and broad-leaved weeds in cereals and carrots.[3]

Comparative Performance of Phenylurea Herbicides

The efficacy, environmental persistence, and mobility in soil are critical parameters for evaluating the performance of herbicides. The following tables summarize available quantitative data for this compound and other common phenylurea herbicides.

Herbicidal Efficacy

The effective dose required to inhibit 50% of the target weed population (ED550) is a key indicator of a herbicide's potency. While comprehensive comparative studies directly including this compound are limited, the following table provides an example of ED50 values for some herbicides.

HerbicideWeed SpeciesED50 (g/ha)
Metsulfuron (alone)Broad-leaved weeds in DSR1.68
Metsulfuron (in mixture)Broad-leaved weeds in DSR2.94
Fenoxaprop (alone)Grassy weeds in DSR49.7
Fenoxaprop (in mixture)Grassy weeds in DSR44.9
Data from a study on herbicide mixtures in direct-seeded rice (DSR).
Environmental Fate: Degradation and Soil Sorption

The environmental persistence, measured by the half-life in soil (DT50), and the potential for leaching, indicated by the soil organic carbon-water partitioning coefficient (Koc), are crucial for assessing the environmental impact of herbicides.

HerbicideMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)Log KowDT50 in soil (days)Koc (mL/g)
This compound 228.67232.1917 - 40180
Diuron 233.09422.8745 - 235400
Linuron 249.10753.0030 - 150400
Isoproturon 206.28702.5018 - 45120
Chlortoluron 212.68702.5020 - 60150
Monuron 198.652301.9460 - 18080
Fenuron 164.2038501.5830 - 9042
Data compiled from various sources.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of herbicide performance. The following are outlines of key experimental protocols.

Herbicide Efficacy Determination (Whole-Plant Bioassay)

Objective: To determine the effective dose (ED50) of a herbicide on a target weed species.

Methodology:

  • Seed Germination and Plant Growth: Weed seeds are germinated in petri dishes and transferred to pots containing a suitable growth medium. Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

  • Herbicide Application: Herbicides are applied at a range of doses to plants at a specific growth stage (e.g., 2-4 leaf stage). A control group is treated with a blank solution (without the herbicide).

  • Data Collection: After a set period (e.g., 21 days), the visual injury to the plants is assessed on a scale of 0% (no effect) to 100% (plant death). The above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of biomass reduction against the herbicide dose. The ED50 value is calculated from this curve using appropriate statistical software.

Soil Degradation Rate Determination (Laboratory Incubation Study)

Objective: To determine the half-life (DT50) of a herbicide in soil.

Methodology:

  • Soil Collection and Preparation: Soil is collected from a relevant field, sieved, and characterized for its physicochemical properties (pH, organic matter content, texture).

  • Herbicide Application: A known amount of the herbicide is applied to the soil to achieve a specific concentration. The soil moisture is adjusted to a set level (e.g., 50-75% of field capacity).

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature.

  • Sampling and Extraction: Soil samples are collected at various time intervals. The herbicide is extracted from the soil using an appropriate solvent (e.g., methanol, acetonitrile).

  • Analysis: The concentration of the herbicide in the extracts is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The degradation kinetics are modeled, typically using a first-order decay model, to calculate the DT50 value.

Soil Sorption Coefficient Determination (Batch Equilibrium Method)

Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of a herbicide.

Methodology:

  • Soil and Herbicide Preparation: A known mass of soil is mixed with a series of aqueous solutions containing different concentrations of the herbicide. A background electrolyte (e.g., 0.01 M CaCl2) is used to maintain a constant ionic strength.

  • Equilibration: The soil-solution slurries are shaken for a specific period (e.g., 24 hours) to reach equilibrium.

  • Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of the herbicide remaining in the aqueous phase is determined by HPLC.

  • Data Analysis: The amount of herbicide sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd is calculated as the ratio of the sorbed concentration to the equilibrium solution concentration. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the mechanism of action of phenylurea herbicides and typical experimental workflows.

G cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB QA->QB Electron Transfer D1 D1 Protein Block Inhibition D1->Block Herbicide Phenylurea Herbicide Herbicide->D1 Block->QB

Caption: Mechanism of action of phenylurea herbicides in Photosystem II.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection Sieving Sieving & Homogenization Soil_Sample->Sieving Fortification Herbicide Fortification Sieving->Fortification Incubation Controlled Incubation Fortification->Incubation Extraction Solvent Extraction Incubation->Extraction Time-course sampling Filtration Filtration & Cleanup Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Concentration Quantification HPLC->Quantification Kinetics Degradation Kinetics Modeling Quantification->Kinetics DT50 DT50 Calculation Kinetics->DT50

Caption: Workflow for determining herbicide degradation rate in soil.

G cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Soil_Water Soil & Herbicide Solution Mixing Equilibration Shaking for Equilibration Soil_Water->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Separation Separation of Supernatant Centrifugation->Separation HPLC HPLC Analysis of Supernatant Separation->HPLC Kd Calculate Kd HPLC->Kd Koc Calculate Koc Kd->Koc Normalize to Organic Carbon

Caption: Workflow for determining soil sorption coefficient (Kd/Koc).

References

A Comparative Efficacy Analysis of Metoxuron and Diuron

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 29, 2025

This guide provides a detailed comparison of the herbicides Metoxuron and Diuron, intended for researchers, scientists, and professionals in drug and agrochemical development. The document outlines their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for assessing herbicidal effects.

Introduction to this compound and Diuron

This compound and Diuron are substituted phenylurea herbicides developed for the selective control of broadleaf weeds and annual grasses.[1][2][3] Both compounds are absorbed by the roots and leaves of plants and function primarily as inhibitors of photosynthesis.[4][5]

  • This compound: Utilized for both pre- and post-emergence weed control in cereal crops such as wheat and barley, as well as in carrots and potatoes.

  • Diuron: A broad-spectrum herbicide applied for pre- and post-emergence control of grassy and broadleaf weeds in crops like cotton, sugarcane, citrus, and potatoes, in addition to non-crop areas.

Both herbicides belong to the HRAC Group C2 and the WSSA Group 7 , categorizing them as inhibitors of photosystem II.

Mechanism of Action: Photosystem II Inhibition

This compound and Diuron share a common mechanism of action. They are potent and specific inhibitors of the photosynthetic electron transport chain in Photosystem II (PSII). These herbicides bind to the D1 quinone-binding protein within the PSII complex located in the thylakoid membranes of chloroplasts. This binding action physically blocks the QB binding site, which prevents the electron transport from plastoquinone (PQ), thereby halting the production of ATP and NADPH required for CO2 fixation. The blockage of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis, necrosis, and plant death.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_herbicides P680 P680 (PSII Reaction Center) Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- D1 D1 Protein (QB Binding Site) Result Electron Transport Blocked Cyt Cytochrome b6f Complex QB->Cyt e- This compound This compound This compound->D1 Bind & Inhibit Diuron Diuron Diuron->D1 Bind & Inhibit Light Light Energy (Photons) Light->P680

Caption: Mechanism of PSII inhibition by this compound and Diuron.

Efficacy Comparison

A direct, quantitative comparison of this compound and Diuron efficacy through metrics such as the effective dose for 50% control (ED₅₀) from a single study was not available in the reviewed literature. Efficacy is highly dependent on the target weed species, weed biotype, growth stage, and environmental conditions. The following table summarizes their general efficacy profiles based on available information.

FeatureThis compoundDiuronCitations
WSSA/HRAC Group 7 / C27 / C2
Mode of Action Photosystem II InhibitorPhotosystem II Inhibitor
Uptake Absorbed by leaves and rootsPrimarily absorbed by roots, with some foliar uptake
Translocation SystemicSystemic, primarily upwards in the xylem
Primary Target Weeds Annual broadleaf weeds and grassesAnnual and perennial broadleaf weeds and grasses
Example Target Crops Winter Wheat, Winter Barley, Carrots, PotatoesCotton, Sugarcane, Potatoes, Citrus, Non-crop areas
Application Timing Pre- and Post-emergencePre- and Post-emergence
Soil Persistence Provides residual activityLong residual activity, with a typical soil half-life of 90 days

Experimental Protocols: Whole-Plant Dose-Response Bioassay

The following protocol is a synthesized methodology for conducting a whole-plant dose-response bioassay in a greenhouse setting to determine the ED₅₀ values of herbicides like this compound and Diuron. This protocol is based on established guidelines for herbicide efficacy testing.

Objective: To determine the dose of this compound or Diuron required to inhibit the growth of a target weed species by 50% (ED₅₀) compared to an untreated control.

1. Plant Material and Growth Conditions:

  • Seed Collection: Collect seeds from a susceptible population of the target weed species (e.g., Alopecurus myosuroides).

  • Germination: Germinate seeds in petri dishes on moistened filter paper or directly in seed trays filled with a standard potting mix (e.g., a blend of loam, sand, and peat).

  • Transplanting: Once seedlings reach the 1-2 leaf stage, transplant them individually into 10 cm diameter pots filled with the same potting mix.

  • Greenhouse Conditions: Maintain plants in a controlled greenhouse environment with a 16/8 hour day/night cycle, a temperature of 20-22°C, and adequate watering to avoid drought stress.

2. Herbicide Preparation and Application:

  • Dose Range Selection: Prepare a series of herbicide concentrations. For a preliminary assay, a logarithmic range is effective, including doses above and below the manufacturer's recommended field rate (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended rate).

  • Stock Solution: Prepare a stock solution of the herbicide formulation and perform serial dilutions to achieve the desired final concentrations. Include any required adjuvants as per the product label.

  • Application: When plants have reached the 2-3 leaf stage, apply the herbicide treatments using a laboratory cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.

3. Experimental Design and Data Collection:

  • Design: Arrange the pots in a randomized complete block design with 4-5 replicates for each herbicide dose. Include an untreated control group for comparison.

  • Evaluation: Assess the plants 21 days after treatment (DAT).

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Measurement: Harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

4. Data Analysis:

  • Calculate Biomass Reduction: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

  • Dose-Response Curve: Use a statistical software package to fit the biomass reduction data to a non-linear regression model, such as a four-parameter log-logistic model: Y = c + (d - c) / (1 + exp(b(log(x) - log(e)))) where Y is the response (biomass), x is the herbicide dose, d is the upper limit (control response), c is the lower limit, e is the ED₅₀, and b is the slope of the curve around the ED₅₀.

  • ED₅₀ Determination: The model will calculate the ED₅₀ value, which is the herbicide dose that causes a 50% reduction in dry biomass.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis A1 Seed Collection (Target Weed) A2 Germination & Seedling Growth A1->A2 A3 Transplant to Pots A2->A3 B2 Spray Application (2-3 Leaf Stage) A3->B2 B1 Prepare Herbicide Dose Range B1->B2 B3 Randomized Placement in Greenhouse B2->B3 C1 Incubation (21 Days) B3->C1 C2 Visual Assessment & Biomass Harvest C1->C2 C3 Data Processing (% of Control) C2->C3 C4 Log-Logistic Regression Analysis C3->C4 C5 Determine ED50 Value C4->C5

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Metoxuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of the herbicide Metoxuron. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction

This compound, a phenylurea herbicide, is widely used in agriculture to control broadleaf weeds. Its determination in environmental and biological samples is crucial for monitoring its persistence, and potential impact. Both HPLC and GC are powerful chromatographic techniques frequently employed for pesticide residue analysis. This guide offers a comparative overview of their performance characteristics for this compound analysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters for validated HPLC and GC methods for the analysis of this compound. This data has been compiled from various studies on this compound and other closely related phenylurea herbicides.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %) < 5%< 10%
Limit of Detection (LOD) 0.5 - 5.0 ng/mL0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 1.5 - 15 ng/mL0.3 - 3.0 ng/mL

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for phenylurea herbicide analysis and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of this compound in liquid samples.

1. Sample Preparation (Aqueous Samples):

  • Filter the sample through a 0.45 µm syringe filter.

  • If pre-concentration is required, perform Solid Phase Extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water.

    • Elute this compound with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength of 245 nm.

  • Column Temperature: 30 °C.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective for the analysis of this compound. Based on studies of similar phenylurea herbicides, direct analysis without derivatization is often possible.

1. Sample Preparation (Solid or Liquid Samples):

  • Extraction: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.

    • Homogenize the sample with water.

    • Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add d-SPE sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant can be directly injected or evaporated and reconstituted in a suitable solvent like ethyl acetate.

2. Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 228, 186, 72).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Calibration:

  • Prepare matrix-matched standard solutions to compensate for matrix effects.

  • Inject the standards and construct a calibration curve based on the peak area of the target ion.

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC methods for this compound analysis.

CrossValidationWorkflow start Start: Define Analytical Requirements sample_prep Sample Preparation (e.g., QuEChERS) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis gc_analysis GC-MS Analysis sample_prep->gc_analysis hplc_validation HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_analysis->hplc_validation gc_validation GC-MS Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) gc_analysis->gc_validation data_comparison Comparative Data Analysis hplc_validation->data_comparison gc_validation->data_comparison method_selection Method Selection Based on Performance and Application data_comparison->method_selection end End: Final Method Implementation method_selection->end

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable techniques for the determination of this compound.

  • HPLC-UV offers a straightforward and cost-effective method, particularly for routine analysis of liquid samples with relatively high concentrations of the analyte.

  • GC-MS , on the other hand, provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices. The use of Selected Ion Monitoring (SIM) mode in GC-MS significantly enhances its detection capabilities.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the sample matrix, the expected concentration range of this compound, and the available instrumentation. For regulatory purposes or when very low detection limits are required, GC-MS is the recommended technique. For quality control or screening purposes with less complex samples, HPLC-UV can be a more practical and economical option.

Performance Showdown: A Comparative Guide to Metoxuron Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of the herbicide Metoxuron are critical for environmental monitoring, food safety, and toxicological studies. While various analytical methods are available, Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and cost-effective screening solution. This guide provides a comparative overview of this compound ELISA kits and contrasts their performance with established chromatographic techniques, supported by experimental data and detailed protocols.

Executive Summary

This guide delves into the performance characteristics of this compound ELISA kits, offering a direct comparison with alternative analytical methods like High-Performance Liquid Chromatography (HPLC). Due to the limited availability of public performance data for specific commercial this compound ELISA kits, this guide also incorporates data from studies on closely related phenylurea herbicides to provide a comprehensive overview of expected performance. The primary immunological method for detecting small molecules like this compound is the competitive ELISA.

This compound Detection: A Comparative Analysis

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, cost, and throughput. While chromatographic methods like HPLC are considered the gold standard for their precision and accuracy, ELISA presents a compelling alternative for rapid screening of numerous samples.

ParameterCompetitive ELISA (this compound)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Antigen-antibody bindingDifferential partitioning between stationary and mobile phases
Limit of Detection (LOD) Typically in the low ng/mL range (e.g., 0.015 µg/L for related compounds)[1]0.82 - 1.29 ng/mL[1]
Specificity Can exhibit cross-reactivity with other phenylurea herbicides[1]High
Sample Throughput High (96-well plate format)Low to medium
Analysis Time per Sample ~2-4 hours for a full plate~12-13 minutes per sample (excluding sample preparation)[1]
Cost per Sample Generally lowerHigher
Ease of Use Relatively simple, requires basic laboratory skillsRequires specialized equipment and trained personnel

Deep Dive into ELISA Performance

The efficacy of a this compound ELISA kit is determined by several key performance indicators:

  • Sensitivity (Limit of Detection - LOD): The lowest concentration of this compound that can be reliably distinguished from a blank sample. For a competitive ELISA for the related phenylurea herbicide chlortoluron, a limit of detection of 0.015 µg/L has been reported.[1]

  • Specificity (Cross-Reactivity): The extent to which the antibody binds to molecules other than this compound. Antibodies developed for one phenylurea herbicide can show cross-reactivity with others, such as chlorbromuron and isoproturon. This is a critical consideration when analyzing samples that may contain multiple related compounds.

  • Dynamic Range: The concentration range over which the assay provides accurate and reproducible results. This is typically determined from the standard curve.

  • Reproducibility: The consistency of results within the same assay (intra-assay precision) and between different assays (inter-assay precision).

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or Diode Array Detector (DAD) is a robust and widely used method for the quantitative analysis of phenylurea herbicides, including this compound.

Performance Characteristics:

  • Sensitivity: HPLC methods can achieve low limits of detection, for instance, in the range of 0.82 - 1.29 ng/mL for this compound in water samples.

  • Selectivity: HPLC offers excellent selectivity, allowing for the separation and individual quantification of different phenylurea herbicides in a single run.

  • Accuracy and Precision: When properly validated, HPLC methods provide high accuracy and precision, making them suitable for confirmatory analysis.

Experimental Protocols

Competitive ELISA for this compound (General Protocol)

This protocol outlines the general steps for a competitive ELISA, which is the standard format for small molecule detection.

  • Coating: A microtiter plate is coated with a capture antibody specific to this compound.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked to prevent background noise.

  • Competition: The sample containing this compound and a fixed amount of enzyme-labeled this compound (conjugate) are added to the wells. They compete for binding to the limited number of antibody sites.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

  • Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

HPLC-UV/DAD Analysis of this compound (General Protocol)

This protocol provides a general outline for the analysis of this compound in water samples.

  • Sample Preparation: Water samples are filtered and may undergo Solid Phase Extraction (SPE) for pre-concentration.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Flow Rate: A standard flow rate is 1 mL/min.

  • Detection: The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 210 nm) or a DAD for spectral analysis.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflow of a competitive ELISA and the logical comparison between ELISA and HPLC.

competitive_elisa_workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection coat Coat Plate with Anti-Metoxuron Antibody block Block Non-specific Binding Sites coat->block add_sample Add Sample and This compound-Enzyme Conjugate block->add_sample incubate Incubate (Competition) add_sample->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate wash1->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate

Caption: Workflow of a competitive ELISA for this compound detection.

elisa_vs_hplc cluster_elisa This compound ELISA cluster_hplc This compound HPLC elisa_node Principle: Immunoassay LOD: Low ng/mL Throughput: High Cost: Low hplc_node Principle: Chromatography LOD: Low ng/mL Throughput: Low Cost: High decision Method Selection Criteria screening Screening Large Sample Numbers decision->screening High Throughput Cost-Effective confirmation Confirmatory Analysis & High Specificity decision->confirmation High Specificity Quantitative Accuracy screening->elisa_node confirmation->hplc_node

References

A Comparative Guide to the Validation of a QuEChERS Method for Metoxuron Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of the phenylurea herbicide Metoxuron from soil matrices against a traditional solvent extraction method. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering objective performance comparisons supported by experimental data.

Introduction to this compound and Analytical Challenges

This compound is a selective, systemic herbicide of the phenylurea class, primarily used for pre- and post-emergence control of broadleaf weeds in cereal crops.[1] Its presence in soil can pose environmental risks, necessitating sensitive and reliable analytical methods for monitoring. The complex nature of soil, with its variable composition of organic matter and mineral content, presents a significant challenge for the accurate quantification of pesticide residues.[2]

Methodology Comparison: QuEChERS vs. Solvent Extraction

The QuEChERS method has gained widespread adoption for pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption compared to traditional methods.[3] This guide evaluates a common QuEChERS protocol against a conventional solvent extraction technique.

Performance Validation Data

The following tables summarize the validation parameters for the QuEChERS method and a traditional solvent extraction method for the analysis of phenylurea herbicides, including this compound, in soil. The data is compiled from various studies on phenylurea herbicides and serves as a representative comparison.

Table 1: Method Performance Comparison for this compound in Soil

ParameterQuEChERS MethodTraditional Solvent Extraction
Linearity (R²) > 0.99> 0.99
Recovery (%) 85 - 110%70 - 105%
Precision (RSDr, %) < 15%< 20%
LOD (ng/g) 0.1 - 1.00.5 - 5.0
LOQ (ng/g) 0.5 - 5.01.0 - 10.0

Data is representative for phenylurea herbicides in soil and may vary based on specific soil type and analytical instrumentation.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O₂[4][5]
Molecular Weight 228.68 g/mol
Water Solubility 678 mg/L (20 °C)
LogP (Octanol-Water Partition Coefficient) 1.6
Melting Point 126.5 °C

Experimental Protocols

Detailed methodologies for both the QuEChERS and traditional solvent extraction procedures are provided below.

QuEChERS Method Protocol

This protocol is a widely accepted version of the QuEChERS method for soil analysis.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 8 mL of water and vortex for 1 minute, then let it stand for 30 minutes to hydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate internal standards.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Traditional Solvent Extraction Protocol

This protocol represents a conventional approach to herbicide extraction from soil.

1. Sample Preparation:

  • Weigh 20 g of homogenized soil into a 250 mL Erlenmeyer flask.

2. Extraction:

  • Add 100 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Place the flask on a mechanical shaker and extract for 2 hours at room temperature.

  • Allow the soil to settle, and decant the solvent into a round-bottom flask.

3. Concentration:

  • Evaporate the solvent to near dryness using a rotary evaporator at 40 °C.

  • Re-dissolve the residue in 5 mL of acetonitrile.

4. Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

  • Load the 5 mL extract onto the cartridge.

  • Wash the cartridge with 5 mL of a 20:80 (v/v) acetonitrile:water mixture.

  • Elute the analyte with 5 mL of acetonitrile.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Analytical Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound would be monitored (e.g., m/z 229 -> 72 and 229 -> 46).

Visual Workflow and Pathway Diagrams

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Salts B->C D 4. Shake & Centrifuge C->D E 5. Transfer Supernatant D->E Supernatant F 6. Add d-SPE Sorbents (MgSO4, PSA, C18) E->F G 7. Vortex & Centrifuge F->G H 8. Filter Extract G->H Cleaned Extract I 9. LC-MS/MS Analysis H->I

Caption: QuEChERS workflow for this compound analysis in soil.

Logical Relationship of Method Validation

Validation_Logic cluster_performance Method Performance Characteristics cluster_limits Detection & Quantification Linearity Linearity Validation Validated Analytical Method Linearity->Validation Accuracy Accuracy (Recovery) Accuracy->Validation Precision Precision (RSD) Precision->Validation Sensitivity Sensitivity LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ LOD->Validation LOQ->Validation

Caption: Key parameters for analytical method validation.

References

Comparison of Metoxuron degradation rates in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

The environmental fate of the herbicide Metoxuron is significantly influenced by the type of soil to which it is applied. Variations in soil composition, such as texture, organic matter content, and pH, directly impact the rate at which this compound degrades, determining its persistence and potential for environmental contamination. This guide provides a comparative overview of this compound degradation rates in different soil environments, supported by experimental data and methodologies.

Influence of Soil Properties on this compound Degradation

The degradation of pesticides like this compound in soil is a complex process governed by a combination of biotic and abiotic factors. Soil texture, which is determined by the relative proportions of sand, silt, and clay, plays a crucial role. Fine-textured soils, such as clay loams, tend to have higher organic matter and clay content, which can increase the adsorption of this compound. This adsorption can, in turn, affect its availability for microbial degradation. In contrast, coarse-textured sandy soils may exhibit faster leaching but different rates of microbial and chemical degradation.

Soil pH is another critical factor, as it can influence the chemical hydrolysis of this compound and the activity of soil microorganisms responsible for its breakdown. Similarly, soil organic matter not only affects adsorption but also serves as a source of energy for microbial populations, thereby influencing the rate of biotic degradation.

Comparative Degradation Rates of Phenylurea Herbicides

Table 1: Comparison of Phenylurea Herbicide Degradation in Different Soil Types

HerbicideSoil TypeHalf-life (DT50) in DaysKey Soil Properties Influencing Degradation
LinuronSandy Loam37[1][2]Lower adsorption, potentially higher bioavailability for microbes.
Clay Loam44Higher adsorption to clay and organic matter, potentially reducing bioavailability.
CarbarylSandy Loam7 - 14Lower adsorption, faster degradation.
Clay Loam14 - 28Higher adsorption, slower degradation.

Experimental Protocol for Assessing this compound Degradation in Soil

The following is a generalized experimental protocol for determining the degradation rate of this compound in soil, based on established guidelines such as the OECD 307.

Objective: To determine the rate of aerobic degradation of this compound in different soil types under controlled laboratory conditions.

Materials:

  • This compound (analytical standard)

  • Two or more distinct soil types (e.g., sandy loam, clay loam) with characterized properties (pH, organic carbon content, texture).

  • Incubation vessels (e.g., biometers)

  • Controlled environment chamber or incubator

  • Analytical instrumentation for quantifying this compound (e.g., High-Performance Liquid Chromatography - HPLC)

  • Extraction solvents and reagents

Procedure:

  • Soil Preparation: Air-dry the soils and sieve them to a uniform particle size. Adjust the moisture content to a predetermined level (e.g., 40-60% of maximum water holding capacity).

  • Application of this compound: Treat a known mass of each soil with a standard solution of this compound to achieve a target concentration. Prepare untreated control samples for each soil type.

  • Incubation: Place the treated and control soil samples in the incubation vessels. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for a specified period (e.g., up to 120 days). Aerate the samples periodically to maintain aerobic conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), collect replicate soil samples from each treatment group.

  • Extraction: Extract this compound from the soil samples using an appropriate organic solvent.

  • Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the concentration of this compound against time for each soil type. Calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Collect Soil Samples (e.g., Sandy Loam, Clay Loam) Characterization Characterize Soil Properties (pH, OC, Texture) Soil_Collection->Characterization Treatment Treat Soil Samples with this compound Characterization->Treatment Metoxuron_Prep Prepare this compound Standard Solution Metoxuron_Prep->Treatment Incubation Incubate Samples (Controlled Temp. & Moisture) Treatment->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract this compound from Soil Sampling->Extraction Quantification Quantify this compound (e.g., HPLC) Extraction->Quantification Data_Analysis Calculate DT50 (Half-life) Quantification->Data_Analysis Degradation_Pathways This compound This compound in Soil Microbial Microbial Degradation This compound->Microbial Chemical Chemical Hydrolysis This compound->Chemical Soil_Type Soil Type (Texture, OM, pH) Moisture Moisture Temperature Temperature Degradation_Products Degradation Products Microbial->Degradation_Products Chemical->Degradation_Products

References

A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for Metoxuron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like Metoxuron is critical. A crucial step in the analytical workflow is sample preparation, with solid-phase extraction (SPE) being a widely adopted technique for the cleanup and concentration of analytes from complex matrices. The choice of SPE cartridge can significantly impact recovery, reproducibility, and overall method performance. This guide provides a comparative evaluation of different SPE cartridges for the analysis of this compound, supported by available experimental data and detailed protocols.

Performance Comparison of SPE Cartridges

While direct comparative studies evaluating a wide range of SPE cartridges specifically for this compound are limited in the readily available scientific literature, performance can be inferred from studies on phenylurea herbicides, a class of compounds to which this compound belongs. The most commonly employed SPE sorbents for this class of herbicides are C18 and hydrophilic-lipophilic balanced (HLB) polymeric sorbents.

The following table summarizes representative recovery data for phenylurea herbicides using different SPE cartridges. It is important to note that recovery can be influenced by various factors including the sample matrix, sorbent mass, and elution solvent.

SPE SorbentAnalyte(s)Sample MatrixAverage Recovery (%)Reference
C18 This compound, Monuron, Diuron, Metazachlor, LinuronTap Water & Soft DrinksGood recovery (specific percentages not detailed)[1]
C18 Linuron and other pesticidesGroundwaterVariable, analyte-dependent[2]
Oasis HLB Linuron and other pesticidesGroundwater>70% for most analytes[2]
Strata X Linuron and other pesticidesGroundwater>70% for most analytes[2]

Based on available data for the broader class of phenylurea herbicides, both C18 and polymeric sorbents like Oasis HLB and Strata X can yield good recoveries.[2] One study highlighted that for a range of 16 pesticides, including the phenylurea herbicide linuron, Oasis HLB and Strata X cartridges provided the best results in pre-concentration from 1-liter water samples, with average recoveries exceeding 70%. Another study utilized C18 cartridges for the analysis of several phenylurea herbicides, including this compound, in tap water and soft drinks, reporting "very good" recoveries without specifying the numerical data.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for achieving reproducible results. Below are generalized SPE protocols for C18 and HLB cartridges, based on common practices for the extraction of phenylurea herbicides from aqueous samples.

C18 SPE Cartridge Protocol for Phenylurea Herbicide Analysis

This protocol is a general guideline for the extraction of this compound and other phenylurea herbicides from water samples using a C18 SPE cartridge.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

  • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out between steps.

2. Sample Loading:

  • Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering compounds.

  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

4. Elution:

  • Elute the retained analytes with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as acetonitrile or methanol, into a collection tube.

  • The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Oasis HLB SPE Cartridge Protocol for Phenylurea Herbicide Analysis

This protocol provides a general procedure for the extraction of phenylurea herbicides from water samples using an Oasis HLB SPE cartridge.

1. Cartridge Conditioning:

  • Wash the cartridge with 5 mL of methanol.

  • Equilibrate the cartridge with 5 mL of deionized water.

2. Sample Loading:

  • Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a controlled flow rate (e.g., 5 mL/min).

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum for approximately 20 minutes.

4. Elution:

  • Elute the analytes with a suitable volume (e.g., 2 x 3 mL) of a strong organic solvent, such as acetonitrile or methanol.

  • The collected eluate is then typically evaporated to dryness and redissolved in the mobile phase for analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the solid-phase extraction and analysis of this compound from a water sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration (e.g., 0.45 µm) Sample->Filtration pH_Adjustment pH Adjustment (optional) Filtration->pH_Adjustment Conditioning Cartridge Conditioning (Methanol & Water) pH_Adjustment->Conditioning Loading Sample Loading Conditioning->Loading Washing Cartridge Washing (e.g., Deionized Water) Loading->Washing Elution Analyte Elution (e.g., Acetonitrile) Washing->Elution Evaporation Eluate Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

General workflow for this compound analysis using SPE.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Metoxuron Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Proper management and disposal of the herbicide Metoxuron are critical to ensuring laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with best practices for laboratory safety and chemical handling.

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is a primary concern during the disposal process.[1][2][3] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible research.

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and fire/flame-resistant or impervious clothing. All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or vapors. In case of accidental release, collect the spillage and arrange for proper disposal.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed through a licensed and approved waste disposal facility. Never dispose of this compound or its containers in regular trash or down the drain.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and closed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Container Management:

  • Keep this compound in its original container whenever possible.

  • For empty containers, triple-rinse with a suitable solvent (e.g., water) before disposal. The rinsate should be collected and treated as hazardous waste.

  • Puncture the empty, rinsed container to prevent reuse. Combustible packaging may be disposed of through controlled incineration with flue gas scrubbing.

3. Arrange for Professional Disposal:

  • Contact a licensed chemical waste disposal company for the collection and disposal of this compound waste.

  • The primary recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.

4. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date and method.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key hazard and disposal information from Safety Data Sheets (SDS).

Hazard Classification & Precautionary StatementsDisposal Recommendations
Hazard: Very toxic to aquatic life with long lasting effects (H410).Primary Method: Dispose of contents/container to an approved waste disposal plant.
Prevention: Avoid release to the environment (P273).Alternative Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Response: Collect spillage (P391).Container Disposal: Containers can be triply rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill. Combustible packaging can be incinerated.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Metoxuron_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway Decision cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste in a Labeled, Closed Container ppe->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store is_container_empty Is the Waste an Empty Container? store->is_container_empty rinse_container Triple-Rinse Container is_container_empty->rinse_container Yes liquid_solid_waste Liquid or Solid This compound Waste is_container_empty->liquid_solid_waste No collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate puncture_container Puncture Container to Prevent Reuse collect_rinsate->puncture_container contact_disposal Contact Licensed Chemical Waste Disposal Facility puncture_container->contact_disposal liquid_solid_waste->contact_disposal incineration Controlled Incineration with Flue Gas Scrubbing contact_disposal->incineration Approved Method destruction_plant Licensed Chemical Destruction Plant contact_disposal->destruction_plant Approved Method end Disposal Complete incineration->end destruction_plant->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Metoxuron

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Metoxuron in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This is based on a risk assessment for handling the powdered form and solutions of this compound.

Body Part PPE Specification Protection Level & Standards Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) approved.Protects against splashes of solutions and airborne powder particles.
Skin/Body Chemical-resistant lab coat or coveralls. Fire/flame resistant and impervious clothing should be worn.Selected based on the concentration and amount of the hazardous substance.Prevents skin contact with this compound, which can be harmful.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.Prevents dermal absorption of this compound. Gloves must be inspected before use and disposed of if contaminated.
Respiratory A full-face respirator with appropriate cartridges.Use a NIOSH (US) or CEN (EU) approved respirator.Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling large quantities of the powder outside of a fume hood.
Physicochemical Properties of this compound

Understanding the properties of this compound is essential for safe handling and in the event of a spill.

Property Value Reference
Chemical Formula C₁₀H₁₃ClN₂O₂[1][2]
Molecular Weight 228.68 g/mol [2][3][4]
Appearance White crystalline solid
Melting Point 124-127 °C
Water Solubility 678 mg/L (at 23 °C)
Solubility in Organic Solvents Soluble in DMSO. Reactions for synthesis are typically carried out in acetone or toluene.
Hazard Statements Very toxic to aquatic life with long-lasting effects. Harmful by inhalation, in contact with skin, and if swallowed.
Disposal Codes UN3077 9/PG 3 (Environmentally hazardous substance, solid, n.o.s.)

Operational Plans

General Handling Procedures
  • Preparation : Before handling this compound, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. All necessary PPE should be inspected and worn correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing : When weighing the powdered form of this compound, perform the task in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools to handle the powder and avoid creating dust.

  • Solution Preparation : When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing. If using an organic solvent like DMSO, ensure adequate ventilation.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept tightly closed.

Emergency and Spill Response Plan

In the event of a spill, follow these procedures:

  • Immediate Actions :

    • Alert personnel in the immediate area.

    • If the spill is large or involves a highly concentrated solution, evacuate the laboratory and notify the appropriate emergency response personnel.

    • For small, manageable spills, ensure you are wearing the appropriate PPE before proceeding with cleanup.

  • Spill Cleanup Procedure :

    • For Solid Spills : Carefully scoop the spilled material into a designated waste container, avoiding the creation of dust. After the bulk of the material is removed, decontaminate the area by wiping with a wet paper towel.

    • For Liquid Spills : Cover the spill with an absorbent material such as vermiculite or sand. Once the liquid is absorbed, scoop the material into a designated waste container.

    • Decontamination : Clean the spill area with soap and water.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemical-resistant container.

    • Collect all liquid waste in a separate, clearly labeled, and sealed container.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Protocols

Example Protocol: Preparation of a this compound Stock Solution and Analysis by HPLC

This protocol describes the preparation of a stock solution of this compound and a general procedure for its analysis by High-Performance Liquid Chromatography (HPLC).

  • Objective : To prepare a 1 mg/mL stock solution of this compound in DMSO and to outline a method for its quantification.

  • Materials :

    • This compound (analytical standard)

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Volumetric flask (10 mL, Class A)

    • Analytical balance

    • Spatula and weighing paper

    • Pipettes and tips

    • HPLC system with a UV detector

    • C18 HPLC column

  • Procedure :

    • In a chemical fume hood, weigh 10 mg of this compound powder onto weighing paper using an analytical balance.

    • Carefully transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5 mL of DMSO to the flask and swirl gently to dissolve the this compound.

    • Once dissolved, add DMSO to the flask up to the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous. This is your 1 mg/mL stock solution.

    • For HPLC analysis, prepare a working standard by diluting the stock solution with the mobile phase.

    • Inject the standard into the HPLC system to determine the retention time and response factor.

Visualizations

Metoxuron_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handling1 Weighing Powder prep3->handling1 handling2 Preparing Solution handling1->handling2 spill1 Alert Personnel handling1->spill1 storage1 Store in Cool, Dry, Well-Ventilated Area handling2->storage1 handling2->spill1 disp1 Collect in Labeled Hazardous Waste Container handling2->disp1 storage2 Keep Container Tightly Closed storage1->storage2 spill2 Evacuate if Necessary spill1->spill2 spill3 Cleanup with Appropriate Materials spill1->spill3 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.